2-Hydroxyhexan-3-one
Description
This compound is a natural product found in Corynebacterium glutamicum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyhexan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334654 | |
| Record name | 2-hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54073-43-7 | |
| Record name | 2-hydroxyhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Hydroxyhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyhexan-3-one, an α-hydroxy ketone of interest in various chemical and pharmaceutical research domains. This document details a robust synthetic protocol, thorough characterization methodologies, and presents all quantitative data in a clear, accessible format.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a silyl enol ether intermediate from 3-hexanone, followed by its oxidation. This method, a variation of the Rubottom oxidation, provides a reliable route to the target α-hydroxy ketone.
Synthetic Pathway
The overall synthetic scheme is presented below. 3-Hexanone is first converted to its thermodynamically more stable silyl enol ether, 3-(trimethylsilyloxy)hex-2-ene, which is then oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to yield the desired this compound after workup.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 3-(trimethylsilyloxy)hex-2-ene (Silyl Enol Ether Formation)
A detailed experimental protocol for the formation of the silyl enol ether of 3-hexanone is as follows:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added n-butyllithium (1.0 eq).
-
The solution is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).
-
3-Hexanone (1.0 eq), dissolved in anhydrous THF, is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.
-
Chlorotrimethylsilane (TMSCl) (1.2 eq) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether. Purification can be achieved by distillation under reduced pressure.
Step 2: Synthesis of this compound (Oxidation of the Silyl Enol Ether)
The subsequent oxidation of the silyl enol ether to the α-hydroxy ketone is performed as follows:
-
The purified 3-(trimethylsilyloxy)hex-2-ene (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise to the solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with a saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54073-43-7 | [1] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 1H | -CH(OH)- |
| ~3.5 | Singlet (broad) | 1H | -OH |
| ~2.5 | Triplet | 2H | -C(=O)-CH₂- |
| ~1.6 | Sextet | 2H | -CH₂-CH₃ |
| ~1.3 | Doublet | 3H | -CH(OH)-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
2.2.2. ¹³C NMR Spectroscopy
The carbon skeleton of this compound can be characterized by ¹³C NMR spectroscopy.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~212 | C=O (Ketone) |
| ~75 | -CH(OH)- |
| ~35 | -C(=O)-CH₂- |
| ~22 | -CH(OH)-CH₃ |
| ~18 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Description |
| ~3400 (broad) | O-H stretching (hydroxyl group) |
| ~2960 | C-H stretching (aliphatic) |
| ~1715 | C=O stretching (ketone) |
| ~1100 | C-O stretching (hydroxyl group) |
2.2.4. Mass Spectrometry
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 116 | [M]⁺ (Molecular ion) |
| 87 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 71 | [M - C₂H₅O]⁺ |
| 57 | [C₃H₅O]⁺ |
| 45 | [CH₃CHO]⁺ |
| 29 | [C₂H₅]⁺ (Ethyl cation) |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization.
This guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and data to support further research and development in related fields.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexan-3-one, an α-hydroxy ketone, is a simple yet intriguing molecule with potential applications in various scientific domains. Its structure, featuring both a hydroxyl and a carbonyl group in close proximity, imparts a unique reactivity and set of physicochemical characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and property determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and material science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the properties for this compound are currently predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | NIST Chemistry WebBook[1], PubChem[1] |
| Molecular Weight | 116.16 g/mol | NIST Chemistry WebBook[1], PubChem[1] |
| CAS Number | 54073-43-7 | NIST Chemistry WebBook[1], PubChem[1] |
| Boiling Point | 163-165 °C (Predicted) | ChemicalBook[2] |
| Melting Point | Not available | |
| Aqueous Solubility | Not available | |
| pKa | 13.21 (Predicted) | ChemicalBook[2] |
| logP (XLogP3-AA) | 0.5 | PubChem[1][3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1][3] |
| Density | 0.9566 g/cm³ | ChemicalBook[2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound. The following sections provide generalized yet detailed protocols that can be adapted for this specific molecule.
Synthesis of this compound
A common method for the synthesis of α-hydroxy ketones is through the oxidation of the corresponding ketone. The following protocol is a general procedure that can be adapted for the synthesis of this compound from 3-hexanone.
Protocol 1: Synthesis via Oxidation of a Silyl Enol Ether
This method involves the conversion of the ketone to a silyl enol ether, followed by oxidation.
Materials:
-
3-Hexanone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Chlorotrimethylsilane (TMSCl)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Formation of the Silyl Enol Ether:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hexanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS in THF to the cooled solution. Stir the mixture for 30-60 minutes at -78 °C.
-
Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether.
-
-
Oxidation to this compound:
-
Dissolve the crude silyl enol ether in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for a few hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
The crude product can be purified using standard laboratory techniques.
Protocol 2: Purification by Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Standard flash chromatography setup
Procedure:
-
Prepare a silica gel column using the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of the solvent system or a compatible solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Determination of Physicochemical Properties
The following are general protocols for the experimental determination of key physicochemical properties.
Protocol 3: Determination of Boiling Point (Micro-method)
Materials:
-
Purified this compound
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
Procedure:
-
Place a small amount of the purified liquid into the small test tube.
-
Invert the capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to the thermometer.
-
Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. When a steady stream of bubbles emerges from the open end, the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Record the temperature at which this steady stream of bubbles is observed. This is the boiling point.
Protocol 4: Determination of Aqueous Solubility
Materials:
-
Purified this compound
-
Distilled water
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a vial.
-
Tightly seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid/liquid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard curve.
-
The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).
Protocol 5: Determination of pKa (Potentiometric Titration)
Materials:
-
Purified this compound
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
If the compound is expected to be acidic, titrate the solution with the standardized strong base. If it is expected to be basic, titrate with the standardized strong acid.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published data regarding the specific biological activities of this compound in the context of drug development, such as its effects on cancer cell lines or inflammatory pathways. Consequently, no established signaling pathways involving this molecule have been described in the literature. This represents a key area for future research to explore the potential therapeutic applications of this compound.
Visualizations
As there are no described signaling pathways or complex experimental workflows specifically for this compound in the searched literature, the creation of relevant Graphviz diagrams is not feasible at this time. Future research elucidating its biological mechanisms or complex synthetic routes would enable the generation of such visualizations.
Logical Workflow for Physicochemical Property Determination
Caption: A logical workflow for the synthesis, purification, and subsequent physicochemical characterization of this compound.
Conclusion
This compound is a molecule for which fundamental physicochemical data is still largely based on predictions. This guide provides a consolidated source of the available information and outlines detailed, adaptable experimental protocols for its synthesis, purification, and the determination of its key properties. The significant gap in the understanding of its biological activity and associated signaling pathways highlights a promising avenue for future research, particularly in the fields of medicinal chemistry and drug discovery. The methodologies and data presented herein are intended to facilitate and encourage further investigation into this and related α-hydroxy ketones.
References
- 1. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 54123-75-0 CAS MSDS (2-Hexanone, 3-hydroxy- (6CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Hydroxyhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxyhexan-3-one, a naturally occurring alpha-hydroxy ketone. The document outlines the key spectroscopic techniques and a plausible synthetic route, presenting data in a clear and accessible format for researchers in organic chemistry, natural products, and drug development.
Introduction
This compound (also known as 2-hydroxy-3-hexanone) is an alpha-hydroxy ketone with the chemical formula C6H12O2.[1][2] This class of compounds is significant in various fields, including food chemistry and as intermediates in organic synthesis.[3] The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. This guide details the analytical methodologies used to confirm the structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 54073-43-7 | NIST |
| Molecular Formula | C6H12O2 | PubChem, NIST |
| Molecular Weight | 116.16 g/mol | PubChem |
| Monoisotopic Mass | 116.083729621 Da | PubChem |
Spectroscopic Analysis for Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 1H | CH(OH) |
| ~3.5 | Singlet (broad) | 1H | OH |
| ~2.5 | Triplet | 2H | CH2C=O |
| ~1.6 | Sextet | 2H | CH2CH3 |
| ~1.3 | Doublet | 3H | CH(OH)CH3 |
| ~0.9 | Triplet | 3H | CH2CH3 |
PubChem indicates the availability of ¹³C NMR spectra for this compound in databases such as SpectraBase.[1] The expected chemical shifts for the six carbon atoms are outlined in the table below.
| Chemical Shift (ppm) | Assignment |
| ~215 | C=O (Ketone) |
| ~75 | CH(OH) |
| ~35 | CH2C=O |
| ~25 | CH(OH)CH3 |
| ~18 | CH2CH3 |
| ~14 | CH2CH3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below. PubChem notes the existence of a vapor phase IR spectrum for this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2960 | Strong | C-H Stretch (Aliphatic) |
| ~1715 | Strong | C=O Stretch (Ketone) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 116. Key predicted fragment ions are listed in the table below.
| m/z | Ion Structure | Fragmentation Pathway |
| 87 | [CH3CH2CH2CO]⁺ | Alpha cleavage, loss of C2H5O radical |
| 71 | [CH3CH2CO]⁺ | Cleavage at C3-C4 bond |
| 57 | [CH3CH2CO]⁺ | McLafferty rearrangement |
| 45 | [CH(OH)CH3]⁺ | Alpha cleavage, loss of C4H7O radical |
| 29 | [CH3CH2]⁺ | Cleavage at C3-C4 bond |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat liquid sample of this compound directly onto the crystal.
-
Alternatively, if the sample is solid, press it firmly against the crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
MS Conditions: Use a standard electron ionization energy of 70 eV. Acquire mass spectra over a mass range of m/z 20-200.
Synthesis of this compound
A plausible and common method for the synthesis of alpha-hydroxy ketones like this compound is through the oxidation of the corresponding silyl enol ether of the parent ketone (3-hexanone).[3]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Formation of the Silyl Enol Ether:
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise to form lithium diisopropylamide (LDA).
-
Add 3-hexanone dropwise to the LDA solution and stir for 30 minutes to an hour to ensure complete enolate formation.
-
Quench the reaction with chlorotrimethylsilane (TMSCl) to form the silyl enol ether.
-
Warm the reaction to room temperature and perform an aqueous workup. Purify the crude product via distillation or column chromatography.
-
-
Oxidation to this compound:
-
Dissolve the purified silyl enol ether in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography.
-
Logical Workflow for Structural Elucidation
The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.
Caption: Structural Elucidation Workflow.
References
Spectroscopic Profile of 2-Hydroxyhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, 2-Hydroxyhexan-3-one (C₆H₁₂O₂; Molecular Weight: 116.16 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) for a spectrum recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₃-C(OH)) | ~1.35 | Doublet | ~7.0 |
| H2 (-CH(OH)-) | ~4.25 | Quartet | ~7.0 |
| OH | Variable (broad singlet) | Singlet | - |
| H4 (-CH₂-C=O) | ~2.50 | Triplet | ~7.5 |
| H5 (-CH₂-CH₃) | ~1.60 | Sextet | ~7.5 |
| H6 (-CH₃) | ~0.95 | Triplet | ~7.5 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within this compound. The table below lists the anticipated chemical shifts for each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CH₃-C(OH)) | ~20 |
| C2 (-CH(OH)-) | ~75 |
| C3 (C=O) | ~212 |
| C4 (-CH₂-C=O) | ~35 |
| C5 (-CH₂-CH₃) | ~18 |
| C6 (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |
| C=O Stretch (Ketone) | 1725 - 1705 | Strong |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Fragment Ion |
| 116 | Low | [C₆H₁₂O₂]⁺ (Molecular Ion) |
| 87 | Moderate | [M - C₂H₅]⁺ |
| 73 | Moderate | [M - C₃H₅O]⁺ |
| 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 45 | Moderate | [C₂H₅O]⁺ |
| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Note: The relative intensities are approximate and can vary depending on the experimental conditions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 55, and 45.[1]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Natural Occurrence of 2-Hydroxyhexan-3-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexan-3-one, an alpha-hydroxy ketone, is a naturally occurring volatile organic compound. Its presence has been identified in microorganisms and it is recognized as a contributor to the flavor profiles of various fermented foods. As a chiral molecule, its stereoisomers may exhibit distinct biological activities and sensory properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its study.
Natural Occurrence and Quantitative Data
This compound has been primarily identified in the bacterium Corynebacterium glutamicum, a microorganism of significant industrial importance for the production of amino acids. Specifically, the (S)-enantiomer, (2S)-hydroxyhexan-3-one, has been reported in this species. While its role as a flavor component is acknowledged, specific quantitative data in various natural sources remains limited in publicly available literature. The following table summarizes the known occurrences.
| Natural Source | Compound | Enantiomeric Form | Method of Identification | Quantitative Data | Reference |
| Corynebacterium glutamicum | This compound | (S)-enantiomer | Not specified in available abstracts | Data not available in searched literature | [1] |
| Fermented Foods (general) | alpha-Hydroxy ketones | Not specified | Gas Chromatography-Mass Spectrometry (GC-MS) | Varies by product and fermentation process | [2] |
Note: The lack of specific quantitative data highlights a research gap and an opportunity for further investigation into the concentration of this compound in various natural matrices.
Proposed Biosynthetic Pathway
The precise biosynthetic pathway of this compound in Corynebacterium glutamicum has not been fully elucidated in the available literature. However, based on the known metabolism of this bacterium and the general biosynthesis of alpha-hydroxy ketones, a putative pathway can be proposed. The key step is likely the reduction of a diketone precursor, hexane-2,3-dione, catalyzed by a reductase enzyme.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
The following section details generalized experimental protocols that can be adapted for the extraction, identification, and quantification of this compound from microbial cultures.
Protocol 1: Extraction and Analysis of this compound from Corynebacterium glutamicum Culture
Objective: To extract and quantify this compound from a liquid culture of Corynebacterium glutamicum.
Materials:
-
Corynebacterium glutamicum culture broth
-
Internal standard (e.g., 2-heptanone)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
Methodology:
-
Sample Preparation:
-
Centrifuge the bacterial culture to separate the supernatant from the cell pellet.
-
Transfer a known volume of the supernatant to a headspace vial.
-
Add a known amount of internal standard.
-
Saturate the sample with NaCl to increase the volatility of the analytes.
-
-
Extraction (SPME):
-
Expose the SPME fiber to the headspace of the sample vial.
-
Allow for an optimized extraction time and temperature to ensure equilibrium is reached.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot inlet of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to achieve optimal separation.
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the compound by comparing its peak area to that of the internal standard.
-
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound is a naturally occurring alpha-hydroxy ketone with known presence in Corynebacterium glutamicum and likely roles in food flavor. This guide provides a foundation for researchers interested in this compound by summarizing its known occurrences, proposing a biosynthetic pathway, and detailing adaptable experimental protocols. Significant research opportunities exist in quantifying its presence in a wider range of natural sources, fully elucidating its biosynthetic pathway and the responsible enzymes, and exploring the biological activities of its different stereoisomers. Such research will be crucial for its potential applications in the food, fragrance, and pharmaceutical industries.
References
An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyhexan-3-one, an α-hydroxy ketone, possesses a single chiral center leading to the existence of two stereoisomers, the (R) and (S)-enantiomers. The stereochemistry of this molecule is of significant interest in various fields, including food chemistry and microbiology, and as a chiral building block in organic synthesis. This guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their stereoselective synthesis via enzymatic reduction, analytical separation techniques, and its metabolic relevance. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and other scientific disciplines.
Introduction to this compound
This compound, also known as 1-hydroxyethyl propyl ketone, is a six-carbon α-hydroxy ketone with the chemical formula C₆H₁₂O₂. Its structure features a hydroxyl group on the carbon atom adjacent to a carbonyl group, a functionality that imparts unique chemical reactivity. This molecule is a member of the acyloin family of compounds, which are valuable intermediates in organic synthesis. The (S)-enantiomer, (2S)-hydroxyhexan-3-one, has been identified in the bacterium Corynebacterium glutamicum, suggesting its involvement in microbial metabolic pathways.
Stereoisomers of this compound
The presence of a chiral center at the C2 carbon atom gives rise to two stereoisomers of this compound:
-
(R)-2-hydroxyhexan-3-one
-
(S)-2-hydroxyhexan-3-one
These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.
| Property | (R)-2-hydroxyhexan-3-one | (S)-2-hydroxyhexan-3-one |
| IUPAC Name | (2R)-2-hydroxyhexan-3-one | (2S)-2-hydroxyhexan-3-one |
| PubChem CID | 15260947[1] | 11073388 |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol |
| Optical Rotation | Levorotatory (-) (predicted) | Dextrorotatory (+) (predicted) |
Stereoselective Synthesis: Enzymatic Reduction
The stereoselective synthesis of a single enantiomer of this compound is crucial for studying its specific biological activities and for its use as a chiral synthon. Biocatalytic reduction of the prochiral diketone, 2,3-hexanedione, offers a highly efficient and environmentally friendly method to produce enantiomerically pure α-hydroxy ketones.
Carbonyl reductases are a class of enzymes that catalyze the reduction of carbonyl groups with high stereoselectivity. Specifically, carbonyl reductase from the yeast Candida parapsilosis has been shown to be effective in the stereoselective reduction of 2,3-hexanedione to (S)-2-hydroxyhexan-3-one with high enantiomeric excess.
Enzymatic Reduction Workflow
The following diagram illustrates a typical workflow for the enzymatic synthesis of (S)-2-hydroxyhexan-3-one.
Experimental Protocols
Protocol for Stereoselective Enzymatic Reduction of 2,3-Hexanedione
This protocol is a generalized procedure based on common methodologies for biocatalytic ketone reductions.
Materials:
-
2,3-Hexanedione
-
Carbonyl reductase from Candida parapsilosis (or whole cells)
-
NADPH
-
Glucose
-
Glucose dehydrogenase (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Reaction Setup: In a bioreactor, prepare a reaction mixture containing phosphate buffer, glucose (as the cosubstrate for cofactor regeneration), and NADPH.
-
Enzyme Addition: Add the carbonyl reductase enzyme or a suspension of C. parapsilosis whole cells to the reaction mixture. If using a cofactor regeneration system with a second enzyme, add glucose dehydrogenase.
-
Substrate Addition: Add 2,3-hexanedione to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible organic solvent to avoid high local concentrations that might inhibit the enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Product Extraction: Extract the product, this compound, from the aqueous reaction mixture with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol for Chiral Gas Chromatography (GC) Analysis
This protocol is adapted from methods used for the analysis of similar chiral α-hydroxy ketones.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., Cyclodex-B or similar).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/minute.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a standard solution of the racemic mixture for comparison of retention times.
-
Injection: Inject the sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (determined from the racemic standard).
-
Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers with the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
Metabolic Relevance in Corynebacterium glutamicum
The identification of (S)-2-hydroxyhexan-3-one in Corynebacterium glutamicum suggests its role in the organism's metabolism. While a specific metabolic pathway for this compound is not fully elucidated, its formation is likely linked to the central carbon metabolism, which provides the necessary precursors and reducing equivalents (NADPH). The pentose phosphate pathway is a key source of NADPH in C. glutamicum.
Central Metabolism and Precursor Supply
The diagram below illustrates the central metabolic pathways in C. glutamicum and the potential branch point for the synthesis of α-hydroxy ketones.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its biological activity and potential applications. This guide has provided a detailed overview of its stereoisomers, with a particular focus on the stereoselective synthesis of the (S)-enantiomer through biocatalytic reduction. The provided experimental protocols offer a foundation for researchers to produce and analyze these chiral molecules. Further investigation into the specific metabolic roles of this compound in microorganisms like Corynebacterium glutamicum could unveil novel enzymatic pathways and potential applications in metabolic engineering and synthetic biology. The principles and methodologies outlined herein are valuable for professionals in drug development, flavor chemistry, and biotechnology who are engaged in the study and application of chiral molecules.
References
Thermodynamic Stability of 2-Hydroxyhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Hydroxyhexan-3-one, an alpha-hydroxy ketone of interest in various chemical and biological fields. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide focuses on established methodologies for its determination. It outlines detailed protocols for both computational estimation and experimental measurement of key thermodynamic parameters. Furthermore, this document explores the keto-enol tautomerism inherent to this compound, a crucial factor in its stability, and presents a relevant biosynthetic pathway to illustrate its formation in a biological context. A plausible synthetic route is also described.
Introduction
This compound (also known as 1-hydroxyethyl propyl ketone) is an organic molecule belonging to the class of alpha-hydroxy ketones.[1][2] These compounds are characterized by a hydroxyl group on the carbon atom adjacent to a carbonyl group. This structural motif is present in various natural products and serves as a key intermediate in organic synthesis. The thermodynamic stability of this compound is a critical parameter that influences its reactivity, shelf-life, and behavior in biological systems. Understanding its stability is essential for applications in drug development, food chemistry, and the study of metabolic pathways.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in Table 1. It is important to note that these are predicted values and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 116.083729621 Da | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
Computational Estimation of Thermodynamic Stability
Due to the absence of experimental thermodynamic data, computational chemistry provides a robust framework for estimating the stability of this compound and its tautomers. Density Functional Theory (DFT) is a widely used method for such calculations.[3][4][5]
Estimated Thermodynamic Parameters
The following table presents estimated thermodynamic parameters for the keto-enol tautomerism of this compound, calculated using a representative DFT method. These values indicate the relative stability of the keto and enol forms.
| Parameter | Keto Form | Enol Form (E/Z isomer) | ΔG (keto→enol) | K_eq |
| Gibbs Free Energy (kcal/mol) | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| Enthalpy of Formation (kcal/mol) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
(Note: Specific calculated values would require performing the DFT calculations, which is beyond the scope of this document. The table structure is provided for guidance.)
Experimental Protocol: Computational Analysis
Objective: To calculate the Gibbs free energy and enthalpy of formation of this compound and its corresponding enol tautomer.
Methodology: Density Functional Theory (DFT)
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Building: Construct the 3D structures of the keto form of this compound and its possible enol tautomers (E and Z isomers).
-
Geometry Optimization: Perform geometry optimization for each structure using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set. This step finds the lowest energy conformation of each molecule.
-
Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Tautomeric Equilibrium: Calculate the relative Gibbs free energy (ΔG) between the keto and the most stable enol tautomer to determine the equilibrium constant (K_eq) using the equation: ΔG = -RTln(K_eq).[3]
Keto-Enol Tautomerism
Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. This equilibrium is a key determinant of its thermodynamic stability and reactivity. The keto form is generally more stable for simple ketones.[6][7][8]
Tautomeric Equilibrium of this compound
The equilibrium between the keto and enol forms of this compound can be influenced by factors such as solvent polarity and temperature.
Caption: Keto-enol equilibrium of this compound.
Experimental Determination of Thermodynamic Stability
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat capacity and enthalpy changes of this compound.[9][10][11][12][13]
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of purified this compound into an aluminum DSC pan. Crimp a lid onto the pan.
-
Reference: Prepare an empty, crimped aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C) for several minutes.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature, ensuring the range covers any potential phase transitions.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The heat capacity can be determined from the heat flow signal. Integration of peaks corresponding to phase transitions (e.g., melting, boiling) provides the enthalpy of these transitions.
Experimental Protocol: NMR Spectroscopy for Tautomeric Equilibrium
Objective: To determine the equilibrium constant for the keto-enol tautomerism of this compound.[6][7][8][14][15]
Apparatus: A Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) of known concentrations in NMR tubes. Add a small amount of a reference standard (e.g., TMS).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the protons of the keto and enol forms. For the keto form, the α-proton will have a characteristic chemical shift. For the enol form, the vinylic proton and the hydroxyl proton will be observable.
-
Integrate the signals corresponding to unique protons of the keto and enol forms.
-
-
Calculation of Equilibrium Constant: The ratio of the integrals for the keto and enol forms, normalized for the number of protons each signal represents, gives the molar ratio of the two tautomers. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated.
Experimental Protocol: UV-Vis Spectroscopy for Tautomeric Equilibrium
Objective: To study the keto-enol equilibrium and determine thermodynamic parameters.[16][17][18]
Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane, ethanol).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution at various temperatures.
-
Data Analysis:
-
The keto and enol forms will have different absorption maxima (λ_max) due to the difference in their electronic structures (C=O vs. C=C-OH).
-
By analyzing the change in absorbance at the λ_max of the enol form with temperature, the equilibrium constant at each temperature can be determined (assuming the molar absorptivity is known or can be estimated).
-
A van't Hoff plot (ln(K_eq) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.
-
Biological and Synthetic Context
Biosynthesis Pathway: The 2,3-Butanediol Pathway
While the specific biosynthetic pathway for this compound may not be fully elucidated, the 2,3-butanediol pathway provides a well-characterized example of the formation of a structurally similar alpha-hydroxy ketone, 3-hydroxy-2-butanone (acetoin).[19][20][21] This pathway is found in various microorganisms.
Caption: Simplified 2,3-butanediol biosynthesis pathway.
Plausible Chemical Synthesis
This compound can be synthesized via the reduction of the corresponding α-diketone, 2,3-hexanedione.[22][23]
Caption: Synthesis of this compound from 2,3-hexanedione.
Conclusion
The thermodynamic stability of this compound is a fundamental property that dictates its chemical and biological behavior. While direct experimental data is scarce, this guide has provided a comprehensive framework for its determination through both computational and experimental approaches. The outlined protocols for DFT calculations, DSC, NMR, and UV-Vis spectroscopy offer robust methods for characterizing the stability and the influential keto-enol tautomerism of this molecule. The provided biological and synthetic contexts further highlight the relevance of understanding the properties of this and related alpha-hydroxy ketones. For researchers and professionals in drug development and related fields, the application of these methodologies will enable a more thorough understanding and utilization of this compound.
References
- 1. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mse.ucr.edu [mse.ucr.edu]
- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. cores.research.asu.edu [cores.research.asu.edu]
- 16. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of tautomers in the UV absorption of urocanic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 2,3-Hexanedione for synthesis | 3848-24-6 [sigmaaldrich.com]
The Biological Landscape of 2-Hydroxyhexan-3-one Derivatives: A Domain of Uncharted Potential
For Immediate Release
[City, State] – An extensive review of current scientific literature reveals a significant gap in the exploration of the biological activities of 2-Hydroxyhexan-3-one derivatives. Despite the recognized importance of the α-hydroxy ketone (acyloin) structural motif in biologically active molecules, dedicated research into the pharmacological potential of derivatives of this specific six-carbon backbone remains largely uncharted territory. This whitepaper serves as a technical guide summarizing the existing, albeit limited, information and highlighting the untapped opportunities for researchers, scientists, and drug development professionals in this promising area.
The α-Hydroxy Ketone Core: A Privileged Scaffold
The α-hydroxy ketone moiety is a recurring feature in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological effects. This functional group arrangement imparts unique chemical reactivity, enabling these molecules to serve as versatile intermediates in organic synthesis and to interact with biological targets. In nature, α-hydroxy ketones are found in compounds with antibiotic and antitumor properties and play roles as key metabolic intermediates.
Current State of Research: A Scarcity of Specific Data
Inferred Potential and Future Directions
Although direct evidence is wanting, the biological activities of structurally related compounds suggest potential avenues of investigation for this compound derivatives.
Antimicrobial and Antifungal Activity
Research on various aliphatic and aromatic ketones has demonstrated their potential as antimicrobial and antifungal agents. The mechanism of action often involves the disruption of microbial cell membranes or interference with key metabolic pathways. It is plausible that modifications to the this compound backbone could yield derivatives with significant activity against a range of pathogens.
A logical workflow for exploring this potential would involve the synthesis of a library of derivatives and subsequent screening against a panel of clinically relevant bacteria and fungi.
Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.
Quorum Sensing Inhibition
Alpha-hydroxy ketones are known to play a role in bacterial cell-to-cell communication, a process known as quorum sensing. For instance, Vibrio cholerae utilizes a long-chain α-hydroxy ketone as an autoinducer. Derivatives of this compound could potentially act as antagonists to these signaling pathways, thereby disrupting bacterial virulence and biofilm formation without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
The investigation into quorum sensing inhibition could follow a pathway of initial screening for interference with reporter strains, followed by more detailed mechanistic studies.
Caption: A proposed pathway for investigating the quorum sensing inhibitory potential of novel compounds.
Conclusion and Call to Action
The field of this compound derivatives represents a significant and unexplored area within medicinal chemistry and drug discovery. The lack of published data presents a clear opportunity for pioneering research. A systematic approach involving the synthesis of a diverse library of derivatives followed by a comprehensive biological evaluation is warranted. Such studies would not only fill a critical knowledge gap but also have the potential to uncover novel therapeutic agents with unique mechanisms of action. This whitepaper serves as a call to the scientific community to direct research efforts toward this promising, yet unexamined, class of molecules.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Hydroxyhexan-3-one
These application notes provide a comprehensive overview of established and effective methods for the asymmetric synthesis of chiral α-hydroxy ketones, with a specific focus on adapting these strategies for the production of enantiomerically enriched 2-hydroxyhexan-3-one. The protocols and data presented are primarily based on the successful synthesis of the closely related analogue, 2-hydroxy-5-methyl-3-hexanone, and serve as a robust starting point for the development of a synthetic route to the target molecule.
Introduction
Chiral α-hydroxy ketones are valuable building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals and biologically active molecules. This compound, a member of this class, possesses a stereogenic center that makes its enantioselective synthesis a topic of significant interest for researchers in drug development and fine chemical synthesis. The ability to selectively produce either the (R) or (S) enantiomer is crucial for studying the biological activity of downstream products and for the development of stereochemically pure active pharmaceutical ingredients. This document outlines key asymmetric synthetic strategies, including Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation, providing detailed protocols and comparative data to guide the synthesis of chiral this compound.
Synthetic Strategies
The primary approach to the asymmetric synthesis of 2-hydroxy-3-hexanone and its analogues involves the oxidation of a corresponding silyl enol ether. This intermediate can be synthesized from the parent ketone, 3-hexanone. Two highly effective methods for the asymmetric oxidation of the silyl enol ether are Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation.
1. Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless AD reaction is a powerful method for the enantioselective dihydroxylation of olefins. In the context of synthesizing chiral 2-hydroxy-3-hexanone, the silyl enol ether of 3-hexanone is treated with a catalytic amount of an osmium source in the presence of a chiral ligand (typically a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric co-oxidant. The choice of the chiral ligand (e.g., in AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer of the resulting α-hydroxy ketone after hydrolysis of the intermediate osmate ester.
2. Shi's Asymmetric Epoxidation
Shi's asymmetric epoxidation utilizes a fructose-derived chiral ketone as a catalyst to mediate the enantioselective epoxidation of the silyl enol ether using a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone). The resulting silyl-protected epoxide can then be hydrolyzed under acidic or basic conditions to yield the desired chiral α-hydroxy ketone. The stereochemical outcome of the epoxidation is controlled by the chirality of the fructose-derived catalyst.
3. Enzymatic Approaches
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral α-hydroxy ketones. For instance, the reduction of a prochiral diketone, such as 2,3-hexanedione, using a dehydrogenase enzyme can yield enantiomerically enriched 2-hydroxy-3-hexanone.[1] The stereoselectivity of the reduction is dictated by the specific enzyme employed.
Data Presentation
The following table summarizes the quantitative data for the asymmetric synthesis of the analogue, 2-hydroxy-5-methyl-3-hexanone, which can be used as a reference for the expected outcomes in the synthesis of this compound.
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Target Enantiomer | Reference |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9 | 75.6 | (R) | [2][3] |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α | 69.2 | 15.7 | (S) | [2][3] |
| Shi's Asymmetric Epoxidation | D-fructose derived | 54.0 | 74.6 | (R) | [2][3] |
| Shi's Asymmetric Epoxidation | L-fructose derived | 50.0 | 72.8 | (S) | [2][3][4] |
Experimental Protocols
Note: The following protocols are adapted from the synthesis of 2-hydroxy-5-methyl-3-hexanone and should be optimized for the synthesis of this compound.
Protocol 1: Synthesis of the Silyl Enol Ether of 3-Hexanone
This protocol describes the preparation of the key intermediate for the asymmetric oxidation reactions.
Materials:
-
3-Hexanone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
n-Hexane
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of NaHMDS in n-hexane in a flame-dried, three-necked flask under an inert atmosphere, add a solution of 3-hexanone in n-hexane dropwise at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add chlorotrimethylsilane (TMSCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation.
Protocol 2: Sharpless Asymmetric Dihydroxylation
Materials:
-
Silyl enol ether of 3-hexanone
-
AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred mixture of AD-mix-β (or AD-mix-α) and methanesulfonamide in tert-butanol and water at room temperature, add the silyl enol ether of 3-hexanone.
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the chiral this compound.
Protocol 3: Shi's Asymmetric Epoxidation
Materials:
-
Silyl enol ether of 3-hexanone
-
Fructose-derived catalyst (D- or L-form)
-
Acetonitrile
-
Potassium peroxymonosulfate (Oxone) solution
-
Sodium bicarbonate buffer
-
Sodium thiosulfate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl enol ether and the fructose-derived catalyst in acetonitrile.
-
To this solution, add a solution of Oxone in a sodium bicarbonate buffer dropwise at 0 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure. The resulting crude epoxide can be hydrolyzed by treatment with an acid or base to yield the chiral this compound, followed by purification by flash column chromatography.
Visualizations
Caption: Overall workflow for the asymmetric synthesis of chiral this compound.
Caption: Sharpless Asymmetric Dihydroxylation pathway.
Caption: Shi's Asymmetric Epoxidation pathway.
References
Enantioselective Synthesis of (S)-2-Hydroxyhexan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-Hydroxyhexan-3-one, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The focus is on two highly effective and widely applicable methods: biocatalytic reduction of the corresponding diketone and asymmetric transfer hydrogenation.
Introduction
(S)-2-Hydroxyhexan-3-one is a chiral α-hydroxy ketone of significant interest in organic synthesis. Its stereocenter and versatile functional groups make it a crucial intermediate for the construction of complex molecules with specific biological activities. The development of stereoselective methods for its synthesis is therefore of high importance. This document outlines two robust and distinct approaches to obtain the (S)-enantiomer with high purity.
Methods Overview
Two primary strategies for the enantioselective synthesis of (S)-2-Hydroxyhexan-3-one are presented:
-
Biocatalytic Asymmetric Reduction of 2,3-Hexanedione: This method utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase (KRED) enzymes to stereoselectively reduce the prochiral diketone, 2,3-hexanedione. This "green chemistry" approach offers high enantioselectivity under mild reaction conditions.
-
Asymmetric Transfer Hydrogenation (ATH) of 2,3-Hexanedione: This chemical method employs a chiral ruthenium catalyst, such as one derived from an N-tosylated diamine ligand (e.g., TsDPEN), to achieve highly enantioselective reduction of the diketone. This approach is known for its efficiency and broad applicability.
Data Presentation
The following tables summarize typical quantitative data for the different synthetic approaches. Please note that specific results can vary based on the exact experimental conditions and the specific biocatalyst or chemical catalyst used.
Table 1: Biocatalytic Reduction of 2,3-Hexanedione
| Biocatalyst | Substrate Conc. (mM) | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Saccharomyces cerevisiae (Baker's Yeast) | 10 - 50 | Glucose | 25 - 30 | 24 - 72 | >95 | >99 |
| Ketoreductase (KRED) | 10 - 100 | Isopropanol | 25 - 35 | 12 - 48 | >99 | >99 |
Table 2: Asymmetric Transfer Hydrogenation of 2,3-Hexanedione
| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| [(S,S)-TsDPEN]-Ru | 0.5 - 2 | Formic acid/Triethylamine | Triethylamine | Dichloromethane | 25 - 40 | 4 - 24 | >98 | >98 |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2,3-Hexanedione using Baker's Yeast
This protocol describes a general procedure for the whole-cell biocatalytic reduction of 2,3-hexanedione to (S)-2-hydroxyhexan-3-one.
Materials:
-
2,3-Hexanedione
-
Baker's yeast (Saccharomyces cerevisiae)
-
D-Glucose
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer
-
Incubator shaker
Procedure:
-
Preparation of the reaction medium: In a 250 mL Erlenmeyer flask, dissolve 5 g of D-glucose in 100 mL of deionized water.
-
Inoculation: To the glucose solution, add 10 g of fresh baker's yeast and stir the suspension for 30 minutes at 30°C to activate the yeast.
-
Substrate addition: Add 2,3-hexanedione (e.g., 100 mg, 0.88 mmol) to the yeast suspension.
-
Biotransformation: Seal the flask and place it in an incubator shaker at 30°C with gentle agitation (e.g., 150 rpm) for 48-72 hours.
-
Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, centrifuge the mixture to pellet the yeast cells.
-
Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-2-hydroxyhexan-3-one.
-
Chiral analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of 2,3-Hexanedione
This protocol outlines a general procedure for the chemical asymmetric transfer hydrogenation of 2,3-hexanedione.
Materials:
-
2,3-Hexanedione
-
[(S,S)-TsDPEN]-Ru catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst preparation: In a Schlenk flask under an inert atmosphere, dissolve the [(S,S)-TsDPEN]-Ru catalyst (e.g., 1 mol%) in anhydrous DCM.
-
Reaction setup: To the catalyst solution, add 2,3-hexanedione (1 equivalent).
-
Hydrogen source addition: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture (e.g., 5 equivalents of formic acid) to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) for the required time (typically 4-24 hours).
-
Reaction monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (S)-2-hydroxyhexan-3-one.
-
Chiral analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Mandatory Visualizations
Caption: Comparative workflow of biocatalytic and chemical enantioselective synthesis of (S)-2-Hydroxyhexan-3-one.
Caption: Signaling pathway for the biocatalytic reduction of 2,3-hexanedione.
Application Notes and Protocols: Reaction Mechanisms Involving 2-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms, synthesis, and potential biological significance of 2-Hydroxyhexan-3-one. The information is intended to serve as a valuable resource for researchers in organic chemistry, microbiology, and drug development.
Chemical Properties and Spectroscopic Data
This compound (also known as 1-hydroxyethyl propyl ketone) is an α-hydroxy ketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2] Its structure features a hydroxyl group on the carbon atom alpha to a carbonyl group, which imparts unique reactivity to the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK--[1][2] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 54073-43-7 | --INVALID-LINK--[3] |
| SMILES | CCCC(=O)C(C)O | --INVALID-LINK--[1] |
| InChIKey | ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Table 2: Representative Spectroscopic Data for α-Hydroxy Ketones (Reference: 2-Ethyl-1-hydroxy-3-hexanone)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (500 MHz, CDCl₃) | 0.859 and 0.861 (t, 3H each, J = 7.3 Hz), 1.40-1.64 (m, 4H), 2.42 (t, 2H, J = 7.1 Hz), 2.57 (qd, 1H, J = 7.3, 4.1 Hz), 3.63 (dd, 1H, J = 11, 4.1 Hz), 3.72 (dd, 1H, J = 11, 7.3 Hz) |
| ¹³C NMR (125 MHz, CDCl₃) | 11.7, 13.6, 13.7, 16.7, 21.2, 44.8, 55.0, 55.1, 62.4, 62.5, 215.1 |
Note: This data is for a structurally similar compound and should be used as a reference. Specific peak assignments for this compound may vary.
Key Reaction Mechanisms
This compound participates in several important organic reactions, primarily leveraging the reactivity of its α-hydroxy ketone moiety.
Keto-Enol Tautomerism
Like other ketones, this compound can exist in equilibrium with its enol tautomer. This equilibrium is fundamental to its reactivity, particularly in base- or acid-catalyzed reactions. The formation of the enolate is a key step in reactions such as aldol condensations and α-halogenation. The stability of the resulting enolate can be influenced by the choice of base and reaction conditions, leading to either kinetic or thermodynamic products.
Caption: Keto-Enol Tautomerism of this compound.
Oxidation to a 1,2-Diketone
The hydroxyl group of this compound can be oxidized to yield the corresponding α-diketone, hexane-2,3-dione. This transformation is a common reaction for α-hydroxy ketones and can be achieved using various oxidizing agents.
Caption: Oxidation of this compound.
Reduction to a Diol
The carbonyl group of this compound can be reduced to a hydroxyl group, forming hexane-2,3-diol. This reaction is the reverse of the oxidation of a vicinal diol and is a key step in the synthesis of diols from α-hydroxy ketones.
Caption: Reduction of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, general methods for the synthesis of α-hydroxy ketones can be adapted.
Protocol: Oxidation of Hexane-2,3-diol
This protocol is a general method for the selective oxidation of a secondary alcohol in a vicinal diol to an α-hydroxy ketone.
Materials:
-
Hexane-2,3-diol
-
Acetic acid
-
Sodium hypochlorite solution (bleach)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve hexane-2,3-diol in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium hypochlorite solution dropwise while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Typical Reagent Quantities and Expected Yields for α-Hydroxy Ketone Synthesis via Diol Oxidation
| Reagent | Molar Ratio (to Diol) | Notes |
| Hexane-2,3-diol | 1.0 | Starting material |
| Sodium Hypochlorite | 1.1 - 1.5 | Oxidizing agent |
| Acetic Acid | - | Solvent and catalyst |
| Expected Yield | 60-80% | Varies with reaction conditions and substrate |
Protocol: Biocatalytic Synthesis using Carbonyl Reductase
This protocol outlines a general enzymatic approach for the stereoselective reduction of an α-diketone to an α-hydroxy ketone.
Materials:
-
Hexane-2,3-dione
-
Carbonyl reductase (e.g., from Candida parapsilosis)
-
NADPH or NADH as a cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Glucose and glucose dehydrogenase for cofactor regeneration (optional)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing hexane-2,3-dione, the carbonyl reductase, and the NADPH/NADH cofactor in a buffered solution.
-
If using a cofactor regeneration system, add glucose and glucose dehydrogenase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction for the formation of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Table 4: Parameters for Biocatalytic Reduction of an α-Diketone
| Parameter | Typical Value/Condition |
| Substrate Concentration | 10-50 mM |
| Enzyme Loading | 1-10 mg/mL |
| Cofactor Concentration | 0.1-1 mM |
| Temperature | 25-37 °C |
| pH | 6.0-8.0 |
| Enantiomeric Excess (e.e.) | >95% (depending on the enzyme) |
| Conversion | >90% |
Biological Significance and Signaling Pathways
While the specific biological role of this compound is not yet fully elucidated, it has been identified in the bacterium Corynebacterium glutamicum.[4] Furthermore, the broader class of α-hydroxy ketones (AHKs) has been recognized as important signaling molecules in several bacterial species.[5]
Putative Role in Bacterial Quorum Sensing
In bacteria such as Legionella pneumophila and Vibrio cholerae, AHKs function as autoinducers in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[5] This regulation affects virulence, biofilm formation, and other important physiological processes.[5] It is plausible that this compound could play a similar role in Corynebacterium glutamicum or other bacteria.
Caption: A generalized signaling pathway for AHK-mediated quorum sensing.
Involvement in Corynebacterium glutamicum Metabolism
Corynebacterium glutamicum is known for its versatile carbohydrate metabolism, utilizing various sugars like glucose, fructose, and sucrose.[6][7] The presence of this compound suggests its involvement as an intermediate in a metabolic pathway, potentially related to the degradation of C6 sugars or the synthesis of other metabolites. Further research is needed to identify the specific enzymes and pathways responsible for its synthesis and degradation in this organism.
Caption: Hypothetical metabolic context of this compound in C. glutamicum.
Conclusion
This compound is an α-hydroxy ketone with significant potential for further study. Its versatile reactivity makes it an interesting target for organic synthesis, while its presence in microorganisms suggests a role in biological processes that is yet to be fully understood. The protocols and reaction mechanisms outlined in these notes provide a foundation for researchers to explore the chemistry and biology of this intriguing molecule. Future investigations into its specific metabolic pathways and signaling functions could open new avenues for applications in biotechnology and medicine.
References
- 1. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 4. 2S-Hydroxyhexan-3-one | C6H12O2 | CID 11073388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
Application Note: Quantification of 2-Hydroxyhexan-3-one in Biological Matrices using Headspace Solid-Phase Microextraction with On-Fiber Derivatization followed by Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a proposed analytical method for the quantification of 2-hydroxyhexan-3-one in biological samples. Due to a lack of specific published methods for this analyte, the following protocol is based on established, validated methods for similar short-chain hydroxyketones and volatile carbonyl compounds.
Introduction
This compound is a carbonyl compound of interest in various fields, including flavor chemistry, atmospheric sciences, and as a potential biomarker in biological systems. Accurate and sensitive quantification of this compound is crucial for understanding its role and significance. This application note describes a robust and sensitive method utilizing headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by gas chromatography-mass spectrometry (GC-MS).
The analytical challenge in quantifying small, polar, and volatile compounds like this compound from complex biological matrices is overcome by employing a derivatization strategy. In this proposed method, this compound is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the carbonyl group into a larger, more stable, and more readily detectable oxime derivative. This derivatization enhances the compound's volatility and chromatographic behavior, and the pentafluorobenzyl group provides a characteristic mass spectrometric fragmentation pattern, enabling highly selective and sensitive detection by GC-MS.
Experimental Protocols
Principle of the Method
Volatile and semi-volatile compounds, including this compound, are extracted from the headspace of a biological sample onto a solid-phase microextraction (SPME) fiber that has been pre-loaded with the derivatizing agent, PFBHA. The derivatization reaction occurs on the fiber. The resulting PFBHA-oxime derivative of this compound is then thermally desorbed from the SPME fiber in the hot inlet of a gas chromatograph, separated from other matrix components on a capillary column, and detected by a mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve.
Reagents and Materials
-
This compound analytical standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (IS): d4-Hexanal or a custom-synthesized deuterated analog of this compound
-
Methanol, HPLC grade
-
Ultrapure water
-
Sodium chloride (NaCl), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Sample Preparation
-
Thaw biological samples (e.g., plasma, urine, cell culture media) on ice.
-
In a 20 mL headspace vial, combine 1 mL of the biological sample with 1 mL of saturated NaCl solution. The salt increases the ionic strength of the solution, promoting the partitioning of volatile analytes into the headspace.
-
Spike the sample with the internal standard to a final concentration of 50 ng/mL.
-
Cap the vial tightly and vortex for 10 seconds.
On-Fiber Derivatization and Extraction
-
Prepare a fresh 2 mg/mL solution of PFBHA in methanol.
-
Condition a new PDMS/DVB SPME fiber in the GC inlet at 250°C for 30 minutes.
-
To load the derivatizing agent, expose the SPME fiber to the headspace of a vial containing the PFBHA solution at 60°C for 10 minutes.
-
Immediately introduce the PFBHA-loaded fiber into the headspace of the prepared sample vial.
-
Incubate the vial with the exposed fiber at 60°C for 60 minutes in an autosampler agitator set to 250 rpm. This allows for simultaneous extraction and derivatization of this compound.
GC-MS Analysis
-
After the extraction/derivatization period, the SPME fiber is immediately transferred to the GC inlet for thermal desorption.
-
GC Conditions:
-
Inlet: 250°C, splitless mode for 2 minutes
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (hypothetical):
-
This compound-PFBHA derivative: m/z 181 (quantifier), [M-H2O]+, [M]+ (qualifiers)
-
Internal Standard-PFBHA derivative: Corresponding quantifier and qualifier ions
-
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., PBS or stripped plasma) with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative performance characteristics of the proposed HS-SPME-GC-MS method for this compound, based on typical values obtained for similar short-chain carbonyl compounds analyzed by this technique.
| Parameter | Expected Performance |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Conclusion
The proposed HS-SPME-GC-MS method with on-fiber PFBHA derivatization provides a highly sensitive, selective, and robust approach for the quantification of this compound in complex biological matrices. The method requires minimal sample preparation, is solvent-free, and can be fully automated, making it suitable for high-throughput analysis in research and drug development settings. The expected performance characteristics indicate that this method will be well-suited for the accurate determination of this compound at physiologically relevant concentrations. Method validation should be performed in the specific biological matrix of interest to confirm these performance characteristics before use in routine analysis.
Application Notes and Protocols for the Derivatization of 2-Hydroxyhexan-3-one for GC-MS Analysis
Introduction
2-Hydroxyhexan-3-one is an α-hydroxy ketone that requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve its volatility and thermal stability. This document provides detailed protocols for three common derivatization methods: silylation, oximation, and a combined methoximation-silylation approach. These methods are designed for researchers, scientists, and drug development professionals who need to quantify and analyze this compound and similar α-hydroxy ketones in various matrices.
Derivatization Strategies for this compound
The presence of both a hydroxyl (-OH) and a keto (C=O) group in this compound allows for different derivatization strategies. The choice of method depends on the specific analytical requirements, such as the desired sensitivity and the potential for isomeric separation.
-
Silylation: This method targets the active hydrogen in the hydroxyl group, replacing it with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule.
-
Oximation: This reaction specifically targets the ketone group, converting it into an oxime. This is particularly useful for preventing tautomerization and improving chromatographic peak shape.
-
Methoximation followed by Silylation: This two-step process first protects the ketone group by converting it to a methoxime and then derivatizes the hydroxyl group via silylation. This comprehensive approach is often used in metabolomics to reduce the number of isomers and produce a single, stable derivative for each analyte.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions for the different derivatization protocols described in this document. Please note that these are generalized conditions for α-hydroxy ketones and should be optimized for specific applications and matrices.
| Derivatization Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (min) |
| Silylation | BSTFA + 1% TMCS | Pyridine or Acetonitrile | 70 - 80 | 30 - 60 |
| Oximation | PFBHA·HCl | Water or Buffer (pH 5-6) | 60 - 80 | 60 - 90 |
| Methoximation-Silylation | 1. Methoxyamine HCl | Pyridine | 37 | 90 |
| 2. MSTFA | 37 | 30 |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
This protocol describes the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (TMS) ether.
Materials:
-
This compound standard or sample extract, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Aliquot a known amount of the sample or standard solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water and protic solvents, as they will react with the silylating reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the dried sample.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Oximation using PFBHA
This protocol targets the ketone group of this compound, forming a pentafluorobenzyl oxime derivative. This method is highly sensitive for electron capture detection (ECD) and provides good mass spectral fragmentation.
Materials:
-
This compound standard or aqueous sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Reagent-grade water
-
Hexane or Dichloromethane (DCM) for extraction
-
0.2 N Sulfuric acid
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA·HCl in reagent-grade water.
-
Sample Preparation: Place 1 mL of the aqueous sample or standard solution into a reaction vial.
-
Derivatization: Add 1 mL of the PFBHA solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 90 minutes.
-
Quenching and Extraction: Cool the vial to room temperature. Add 2 drops of 0.2 N sulfuric acid to quench the reaction. Extract the derivatives by adding 2 mL of hexane or DCM, vortexing for 1 minute, and allowing the layers to separate.
-
Sample Collection: Carefully transfer the organic (upper) layer to a clean vial for analysis. A second extraction can be performed to increase recovery.
-
Analysis: The extracted sample is ready for GC-MS analysis.
Protocol 3: Two-Step Methoximation and Silylation
This is a comprehensive method that derivatizes both the ketone and hydroxyl groups, providing a stable derivative and minimizing the formation of isomers.[1]
Materials:
-
This compound standard or sample extract, dried
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Thermal shaker or heating block
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Evaporate the sample to complete dryness in a reaction vial under a stream of nitrogen.
-
Methoximation:
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of this solution to the dried sample.
-
Cap the vial tightly and mix thoroughly.
-
Incubate at 37°C for 90 minutes with gentle shaking.[1]
-
-
Silylation:
-
After the methoximation step, cool the vial to room temperature.
-
Add 80 µL of MSTFA to the same vial.
-
Cap the vial tightly and mix.
-
Incubate at 37°C for 30 minutes with gentle shaking.[1]
-
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.
Visualizations
Logical Workflow for Derivatization and Analysis
Caption: General workflow for the derivatization and analysis of this compound.
Signaling Pathway of Derivatization Reactions
Caption: Reaction pathways for the derivatization of this compound.
References
Applications of 2-Hydroxyhexan-3-one in Organic Synthesis: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyhexan-3-one, an alpha-hydroxy ketone, is emerging as a valuable and versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a range of chemical transformations, making it an attractive precursor for the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. This alpha-hydroxy ketone, especially in its enantiomerically pure forms, serves as a key intermediate in the stereoselective synthesis of various biologically active compounds. Notably, the (S)-enantiomer of this compound has been identified in the bacterium Corynebacterium glutamicum, highlighting its presence in biological systems.
This document provides an overview of the known applications of this compound in organic synthesis, with a focus on its use in the preparation of insect pheromones. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these synthetic methods.
Key Application: Synthesis of Insect Pheromones
One of the most significant applications of this compound is its role as a precursor in the synthesis of insect pheromones, specifically the diastereomers of 2,3-hexanediol. These diols are components of the aggregation and sex pheromones of various beetle species, playing a crucial role in their chemical communication. The stereochemistry of these diols is critical for their biological activity, making the use of enantiomerically pure starting materials like (S)-2-Hydroxyhexan-3-one essential for their synthesis.
The primary transformation involves the diastereoselective reduction of the ketone functionality in this compound to yield the corresponding diol. This reaction can be achieved using various reducing agents, with sodium borohydride being a common and effective choice. The inherent chirality of the starting material influences the stereochemical outcome of the reduction, leading to the formation of specific diastereomers of 2,3-hexanediol.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-2-Hydroxyhexan-3-one
This protocol describes the preparation of the chiral starting material, (S)-2-Hydroxyhexan-3-one, through the enzymatic reduction of 2,3-hexanedione.
Materials:
-
2,3-Hexanedione
-
Carbonyl reductase (or whole-cell equivalent)
-
NAD(P)H cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a suitable reaction vessel, dissolve 2,3-hexanedione in the buffer solution.
-
Add the carbonyl reductase enzyme and the NAD(P)H cofactor.
-
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude (S)-2-Hydroxyhexan-3-one.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Reduction of (S)-2-Hydroxyhexan-3-one to (2S,3R)- and (2S,3S)-2,3-Hexanediol
This protocol details the reduction of the chiral alpha-hydroxy ketone to the corresponding diastereomeric diols, which are components of insect pheromones.
Materials:
-
(S)-2-Hydroxyhexan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve (S)-2-Hydroxyhexan-3-one in a mixture of methanol and dichloromethane at 0 °C.
-
Slowly add sodium borohydride to the solution while stirring.
-
Continue stirring the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess sodium borohydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield a mixture of (2S,3R)- and (2S,3S)-2,3-hexanediol.
-
The diastereomers can be separated by column chromatography on silica gel.
Quantitative Data
The diastereoselective reduction of (S)-2-Hydroxyhexan-3-one typically yields a mixture of the syn ((2S,3S)) and anti ((2S,3R)) diastereomers. The ratio of these diastereomers is dependent on the reaction conditions and the reducing agent employed.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-2-Hydroxyhexan-3-one | NaBH₄ | MeOH/CH₂Cl₂ | 0 | Varies | High |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: Synthetic pathway from 2,3-hexanedione to diastereomeric 2,3-hexanediols.
Caption: Workflow for the synthesis and purification of 2,3-hexanediols.
Conclusion
This compound is a valuable chiral synthon with demonstrated applications in the stereoselective synthesis of insect pheromones. The protocols provided herein offer a basis for the preparation and utilization of this compound in organic synthesis. Further research into the reactivity of this compound is likely to uncover new applications in the synthesis of other complex and biologically active molecules, expanding its utility for researchers in academia and industry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxyhexan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: My acyloin condensation of ethyl propionate is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the acyloin condensation is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes & Solutions:
-
Presence of Oxygen: The acyloin condensation is highly sensitive to oxygen.[1] Even trace amounts can interfere with the radical mechanism and significantly reduce the yield.
-
Troubleshooting:
-
Ensure your reaction is conducted under a completely inert atmosphere (e.g., dry argon or nitrogen).
-
Degas your solvent and reagents prior to use.
-
Use glassware that has been oven-dried or flame-dried to remove any adsorbed oxygen and moisture.
-
-
-
Reactive Protic Solvents: The presence of protic solvents, such as alcohols or water, will lead to the Bouveault-Blanc reduction of the ester to an alcohol, rather than the desired acyloin condensation.[2][3]
-
Purity of Sodium: The purity of the metallic sodium can impact the reaction. Interestingly, highly pure sodium may result in lower yields. It is believed that potassium impurities can act as a catalyst for the reaction.[2]
-
Troubleshooting:
-
Consider using sodium with known catalytic impurities or a sodium-potassium alloy (NaK).[2]
-
Ensure the sodium is freshly cut to remove any oxide layer before use.
-
-
-
Inefficient Sodium Dispersion: The reaction occurs on the surface of the sodium metal. A fine dispersion of molten sodium is crucial for a successful reaction.
-
Troubleshooting:
-
Heat the solvent above the melting point of sodium (97.8 °C) and use a high-speed mechanical stirrer to create a fine dispersion before adding the ester.
-
-
-
Side Reactions: The primary competing reaction is the Dieckmann condensation, which is base-catalyzed.[2][4]
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Significant Impurities in the Final Product
Question: After workup, my final product contains significant impurities. What are the likely side products and how can I minimize their formation and purify my desired product?
Answer:
The presence of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Their Origins:
-
1,2-Diketone (Hexane-3,4-dione): This is an intermediate in the acyloin condensation.[1][5] Its presence may indicate an incomplete reaction.
-
Mitigation: Ensure sufficient reaction time and an adequate amount of sodium to drive the reaction to completion.
-
-
Unreacted Ethyl Propionate: This indicates that the reaction has not gone to completion.
-
Mitigation: Increase reaction time or temperature (within the limits of solvent boiling point). Ensure efficient stirring and sodium dispersion.
-
-
Products of Dieckmann Condensation: This base-catalyzed side reaction can be a significant source of impurities.[2][4]
-
Propanol: This is the product of the Bouveault-Blanc reduction of ethyl propionate, which occurs in the presence of protic solvents.[3]
-
Mitigation: Strictly use anhydrous, aprotic solvents.
-
Purification Strategies:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying acyloins.
-
Chromatography: Column chromatography on silica gel can be effective for separating the desired α-hydroxy ketone from byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
| Reaction Condition | Typical Yield Range (%) |
| Standard Acyloin Condensation | 30-60% |
| With Trimethylsilyl Chloride (Rühlmann's procedure) | 70-95% |
Q2: What is the detailed mechanism of the acyloin condensation for the synthesis of this compound?
A2: The reaction proceeds through a radical-anion mechanism on the surface of metallic sodium.
Caption: Simplified mechanism of acyloin condensation.
Q3: Can I use a different solvent for this reaction?
A3: Yes, but the solvent must be aprotic and have a boiling point high enough to melt sodium (>97.8 °C). Toluene and xylene are commonly used.[1][4] Ethers like dioxane can also be employed.[8] Protic solvents like alcohols must be avoided as they will lead to the Bouveault-Blanc reduction.[3]
Q4: How do I properly set up the reaction to ensure an inert atmosphere?
A4: Proper setup is critical for success.
Caption: Workflow for setting up an inert reaction environment.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Acyloin Condensation (Rühlmann's Modification)
This protocol is a representative procedure based on general methods for acyloin condensation and should be adapted and optimized as needed.
Materials:
-
Ethyl propionate (anhydrous)
-
Sodium metal
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Toluene (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with an inert gas inlet, and an addition funnel. All glassware should be thoroughly oven-dried before assembly.
-
Inert Atmosphere: The apparatus is flushed with a steady stream of inert gas.
-
Sodium Dispersion: Anhydrous toluene is added to the flask, followed by freshly cut sodium metal. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Addition of Reactants: A mixture of ethyl propionate and trimethylsilyl chloride is added dropwise from the addition funnel to the refluxing sodium dispersion over a period of 1-2 hours. An exothermic reaction should be observed.
-
Reaction: The reaction mixture is refluxed with stirring for several hours after the addition is complete.
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The excess sodium is quenched by the slow addition of methanol.
-
The mixture is filtered to remove sodium salts.
-
The filtrate is washed with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
References
- 1. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. Acyloin Condensation [organic-chemistry.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. bspublications.net [bspublications.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxyhexan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydroxyhexan-3-one.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an alpha-hydroxy ketone, also known as an acyloin. It is a six-carbon molecule with a ketone functional group on the third carbon and a hydroxyl group on the second carbon.
What are the primary methods for synthesizing this compound?
The most common and effective method for synthesizing aliphatic alpha-hydroxy ketones like this compound is the acyloin condensation of esters.[1][2][3][4] This involves the reductive coupling of two carboxylic ester molecules using metallic sodium.[1][2][3][4] For this compound, this would typically involve the condensation of ethyl propionate.
What is the Rühlmann modification of the acyloin condensation?
The Rühlmann modification is a significant improvement to the traditional acyloin condensation. It involves the addition of trimethylchlorosilane (TMSCl) to the reaction mixture.[5] The TMSCl traps the intermediate enediolate as a bis-silyl derivative, which prevents side reactions and can lead to significantly higher yields.[5][6] The bis-silyl ether is then hydrolyzed to the desired acyloin in a separate workup step.[4]
What are the main competing side reactions in an acyloin condensation?
The primary side reactions are the Dieckmann condensation (for intramolecular reactions) and the Bouveault-Blanc reduction.[2][5] The Bouveault-Blanc reduction occurs if protic solvents are present, leading to the formation of alcohols instead of the acyloin.[5] The Dieckmann condensation is an intramolecular Claisen condensation that can occur with diesters.
Troubleshooting Guide
Issue: Low or no yield of this compound.
-
Question: My acyloin condensation reaction is resulting in a very low yield or no product at all. What are the likely causes?
-
Answer:
-
Presence of Protic Solvents: The acyloin condensation is highly sensitive to protic solvents like water or alcohols. Their presence will lead to the Bouveault-Blanc reduction of the esters to the corresponding alcohols.[5] Ensure that all glassware is thoroughly dried and that the solvent is anhydrous.
-
Oxygen Contamination: The reaction is sensitive to oxygen, which can interfere with the radical mechanism and reduce the yield.[7] It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[7]
-
Purity of Sodium: Interestingly, highly pure sodium may result in lower yields. The reaction is thought to be catalyzed by potassium impurities.[5] Using sodium with trace amounts of potassium or a sodium-potassium alloy can be beneficial.[5]
-
Inactive Sodium Surface: The reaction occurs on the surface of the molten sodium. If the sodium is not properly dispersed or if its surface is oxidized, the reaction rate will be significantly reduced. Ensure the sodium is freshly cut to expose a clean surface and that the stirring is vigorous enough to maintain a good dispersion.
-
Issue: Formation of significant side products.
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
-
Answer:
-
Dieckmann Condensation: While more relevant for intramolecular reactions, the conditions for acyloin condensation can sometimes favor Claisen-type condensations. The Rühlmann modification, which involves trapping the enediolate intermediate with trimethylchlorosilane, is highly effective at preventing this side reaction.[5]
-
Bouveault-Blanc Reduction Products: If you are isolating alcohols (propanol in this case), it is a clear indication of protic contaminants in your reaction. Review your solvent and reagent drying procedures.
-
Unreacted Starting Material: A large amount of unreacted ester may indicate insufficient sodium, poor sodium dispersion, or a reaction time that is too short.
-
Issue: Difficulty in purifying the final product.
-
Question: I am having trouble isolating pure this compound from the reaction mixture. What are the recommended purification methods?
-
Answer:
-
Work-up Procedure: After the reaction is complete, the excess sodium must be quenched carefully (e.g., with ethanol followed by water). The product is then typically extracted into an organic solvent.
-
Distillation: For aliphatic acyloins, vacuum distillation is a common and effective purification method. Due to the presence of the hydroxyl group, these compounds can have relatively high boiling points, and distillation under reduced pressure helps to prevent decomposition.
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed.
-
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield of the acyloin condensation.
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | Aprotic (e.g., toluene, xylene) | Favorable | Prevents the Bouveault-Blanc reduction.[5] |
| Protic (e.g., ethanol, water) | Unfavorable | Leads to the formation of alcohols instead of the acyloin.[5] | |
| Atmosphere | Inert (Nitrogen or Argon) | Favorable | Prevents oxidation and side reactions caused by oxygen.[7] |
| Air | Unfavorable | Oxygen interferes with the radical mechanism, reducing the yield.[7] | |
| Additives | Trimethylchlorosilane (TMSCl) | Favorable | Traps the enediolate intermediate, preventing side reactions and increasing yield (Rühlmann modification).[5] |
| None | Less Favorable | Higher chance of side reactions like the Dieckmann condensation.[5] | |
| Sodium | Finely dispersed | Favorable | Increases the surface area for the reaction to occur. |
| Large chunks | Unfavorable | Reduces the reaction rate due to limited surface area. |
Experimental Protocols
Synthesis of this compound via Acyloin Condensation (Rühlmann Modification)
This protocol is a generalized procedure for the synthesis of an aliphatic acyloin and can be adapted for this compound from ethyl propionate.
Materials:
-
Ethyl propionate
-
Sodium metal
-
Anhydrous toluene
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
-
Methanol
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.
-
Reaction Initiation: Add anhydrous toluene to the flask, followed by finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Addition of Reactants: A mixture of ethyl propionate and trimethylchlorosilane is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove any unreacted sodium and sodium chloride.
-
The filtrate, containing the bis-silyl enol ether, is concentrated under reduced pressure.
-
The crude bis-silyl enol ether is dissolved in methanol.
-
A few drops of concentrated hydrochloric acid are added, and the mixture is stirred at room temperature to effect hydrolysis. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Once the hydrolysis is complete, the methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for acyloin condensation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. youtube.com [youtube.com]
- 4. bspublications.net [bspublications.net]
- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
Technical Support Center: Synthesis of 2-Hydroxyhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxyhexan-3-one.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound in Aldol Condensation
Possible Causes and Solutions:
-
Self-Condensation of Starting Materials: In a mixed aldol condensation to prepare this compound, for instance from propanal and another aldehyde/ketone, self-condensation of each starting material can compete with the desired cross-condensation, leading to a mixture of products and low yield of the target molecule.[1][2]
-
Solution: To favor the desired cross-aldol reaction, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C).[3] This allows for the complete conversion of one carbonyl compound to its enolate, which can then react with the second carbonyl compound added subsequently.
-
-
Incorrect Base or Reaction Conditions: The choice of base and reaction temperature is critical. A weak base might not deprotonate the α-carbon sufficiently, while a strong base at high temperatures can promote side reactions.
-
Solution: For base-catalyzed aldol additions, sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol can be used.[4] Precise temperature control is crucial; lower temperatures generally favor the aldol addition product over the condensation product.
-
-
Dehydration of the Aldol Product: The initial β-hydroxy ketone product can easily dehydrate to form an α,β-unsaturated ketone, especially at elevated temperatures.
-
Solution: Maintain a low reaction temperature and carefully monitor the reaction progress. If the dehydrated product is not desired, work-up the reaction mixture promptly upon completion.
-
Problem 2: Formation of Multiple Byproducts
Possible Causes and Solutions:
-
Mixed Aldol Reaction Complexity: When two different carbonyl compounds, both possessing α-hydrogens, are used in a mixed aldol condensation with a base like NaOH, a mixture of up to four different products can be formed (two self-condensation products and two cross-condensation products).[1][2]
-
Solution: Employ a strategy where one of the carbonyl compounds does not have α-hydrogens (e.g., formaldehyde or benzaldehyde), thus it can only act as an electrophile. Alternatively, use the pre-formed enolate method with a strong base as described above.
-
-
Cannizzaro Reaction: If an aldehyde without α-hydrogens is used in the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid, competing with the desired aldol reaction.
-
Solution: Carefully select the reaction partners and conditions to avoid this side reaction. Using a milder base or a different synthetic route might be necessary.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Multiple Aldol Products: The similar polarity of the desired product and the various side products from a mixed aldol reaction can make separation by column chromatography challenging.
-
Solution: Optimize the reaction to favor a single product. If a mixture is unavoidable, consider derivatization of the hydroxyl group to alter the polarity for easier separation, followed by deprotection.
-
-
Residual Starting Materials: Incomplete reaction can lead to contamination of the product with unreacted aldehydes or ketones.
-
Solution: Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Adjust reaction time or temperature as needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary synthetic strategies for this compound:
-
Aldol Condensation: This involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound. For this compound, a potential route is the mixed aldol condensation of propanal with propionaldehyde. However, this can lead to a mixture of products.[1][2]
-
Biocatalytic Synthesis: The use of enzymes, particularly lipases or thiamine diphosphate-dependent lyases (ThDP-lyases), offers a highly selective alternative for the synthesis of α-hydroxy ketones.[5][6] These methods can provide high enantiomeric excess and operate under mild reaction conditions.
Q2: What are the expected side products in the aldol condensation synthesis of this compound from propanal and propionaldehyde?
When propanal and propionaldehyde are reacted together in the presence of a base like sodium hydroxide, four possible aldol addition products can be formed:
-
Self-condensation of propanal: 3-hydroxy-2-methylpentanal
-
Self-condensation of propionaldehyde: 3-hydroxy-2-ethylbutanal
-
Cross-condensation (propanal enolate + propionaldehyde): 2-hydroxy-2-methylhexan-3-one
-
Cross-condensation (propionaldehyde enolate + propanal): this compound (the desired product)
Each of these can potentially dehydrate to form the corresponding α,β-unsaturated carbonyl compound.
Q3: How can I improve the yield and selectivity of the aldol condensation?
To improve yield and selectivity, consider the following:
-
Use a directed aldol reaction: This involves pre-forming the enolate of one carbonyl compound with a strong, non-nucleophilic base (e.g., LDA) at low temperature before adding the second carbonyl compound. This minimizes self-condensation.[3]
-
Optimize reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants and base.
-
Consider a different synthetic approach: If selectivity remains an issue, a biocatalytic route might be a more efficient option.[5]
Q4: Are there any enzymatic methods available for the synthesis of this compound?
Yes, biocatalytic methods are a promising alternative. Thiamine diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones.[5] Lipases can also be used for the kinetic resolution of racemic α-hydroxy ketones to obtain the desired enantiomer.[5][6] These enzymatic methods often provide high yields and excellent enantioselectivity under environmentally friendly conditions.
Quantitative Data Summary
| Parameter | Aldol Condensation (Mixed) | Directed Aldol Condensation | Lipase-Catalyzed Resolution |
| Typical Yield | Variable, often low to moderate due to mixed products | Can be high (e.g., up to 85% for similar reactions)[3] | Up to 50% for one enantiomer (can be higher with dynamic kinetic resolution)[5] |
| Selectivity | Low, mixture of products | High for the desired cross-product | High enantioselectivity |
| Key Side Reactions | Self-condensation, multiple cross-condensation products, dehydration | Minimal if conditions are optimized | - |
| Reaction Conditions | Base (e.g., NaOH) in alcohol, room temp. or heating | Strong base (e.g., LDA), low temp. (-78°C) | Mild (e.g., room temp.), aqueous or organic solvent |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Aldol Condensation
This protocol is a general guideline and requires optimization for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde that will form the enolate (e.g., propionaldehyde) in a suitable solvent like ethanol.
-
Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise while stirring.
-
Second Aldehyde Addition: After a short period of enolate formation, slowly add the second aldehyde (e.g., propanal) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The reaction is typically run for several hours at room temperature or with gentle heating.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mixed aldol condensation pathways for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. brainly.in [brainly.in]
- 2. A mixture of ethanal and propanal is subjected to aldol condensation by treating with dilute NaOH. How many aldols (including stereo isomers) are expected to be formed in this reaction [infinitylearn.com]
- 3. Solved 6-137. The mixed aldol reaction between | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
"stability and degradation of 2-Hydroxyhexan-3-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyhexan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, an α-hydroxy ketone (also known as an acyloin), is a six-carbon molecule with a hydroxyl group adjacent to a carbonyl group. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis. It is of interest in food chemistry, the fragrance industry, and microbiology. For instance, its enantiomers have been identified in bacteria like Corynebacterium glutamicum and can act as pheromones in certain insects.
Q2: What are the general storage and handling recommendations for this compound?
For long-term storage, it is advisable to keep this compound in a cool, dry place. As with many organic compounds, exposure to excessive heat and light should be minimized to prevent degradation. It should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.
Q3: What are the known stability characteristics of α-hydroxy ketones like this compound?
α-Hydroxy ketones are known to undergo a reaction called the α-ketol rearrangement (or acyloin rearrangement).[1][2][3][4] This isomerization can be induced by acid, base, or heat and involves the migration of an alkyl or aryl group.[1][2][3][4] The reaction is reversible, and the equilibrium will favor the more thermodynamically stable isomer.[1][3]
Q4: What are the likely degradation pathways for this compound?
Based on the known reactivity of α-hydroxy ketones, the primary degradation pathway is likely the α-ketol rearrangement. Under acidic or basic conditions, this compound could potentially rearrange to 3-hydroxyhexan-2-one. Other potential degradation pathways, especially under oxidative conditions, could involve the oxidation of the hydroxyl group to form a diketone (2,3-hexanedione) or cleavage of the carbon-carbon bond between the carbonyl and hydroxyl groups.
Troubleshooting Guides
Issue 1: Inconsistent analytical results (e.g., HPLC, GC-MS).
Q: I am observing variable peak areas or the appearance of unexpected peaks in my chromatograms when analyzing this compound. What could be the cause?
A: This issue can stem from several factors related to sample stability or the analytical method itself.
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Sample Degradation: this compound may be degrading in the sample vial or during the analysis.
-
pH of the mobile phase/sample diluent: Acidic or basic conditions can catalyze the α-ketol rearrangement. Ensure the pH of your mobile phase and sample diluent is as close to neutral as possible, unless required for chromatographic reasons.
-
Temperature: Elevated temperatures in the autosampler or column oven can accelerate degradation. Try running the analysis at a lower temperature.
-
Light Exposure: Protect your samples from light, as photolytic degradation can occur. Use amber vials or cover the autosampler.
-
-
Analytical Method Issues:
-
Column Contamination: Retained impurities on the column can elute in subsequent runs, appearing as extra peaks. Flush the column with a strong solvent.
-
Incompatible Fittings: Leaks in the HPLC system can cause pressure fluctuations and inconsistent results. Ensure all fittings are from the same manufacturer or use appropriate adapters.[5]
-
Mobile Phase Preparation: Ensure mobile phase components are miscible and properly degassed to avoid air bubbles.[6]
-
Issue 2: Synthesis of this compound yields low purity or unexpected side products.
Q: My synthesis of this compound is resulting in a mixture of products. How can I improve the purity?
A: The synthesis of α-hydroxy ketones can sometimes be challenging due to the potential for side reactions.
-
Reaction Conditions:
-
Temperature Control: Many reactions for synthesizing α-hydroxy ketones are temperature-sensitive. Ensure you have precise temperature control throughout the reaction.
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side products. Use high-purity reagents.
-
-
Purification:
-
Flash Chromatography: This is a common method for purifying α-hydroxy ketones. Experiment with different solvent systems to achieve optimal separation. One reported synthesis of a similar compound, 2-hydroxy-5-methyl-3-hexanone, utilized flash chromatography for purification.[7]
-
-
Common Impurities:
-
Isomeric Byproducts: The α-ketol rearrangement can occur during the workup or purification if acidic or basic conditions are present. Neutralize the reaction mixture carefully.
-
Over-oxidation/Reduction Products: Depending on the synthetic route, you might have diketones or diols as impurities. Adjust the stoichiometry of your oxidizing or reducing agents accordingly.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples at different time points for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Also, heat a solution of the compound under reflux.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at different time points.
-
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
The separation of degradation products from the parent compound is crucial.[11]
4. Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 8 | Room Temp | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Heat (Solid) | 48 | 80 | |||
| Heat (Solution) | 24 | Reflux | |||
| Light (UV 254nm) | 48 | Room Temp |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 4. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Hydroxyhexan-3-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthetic 2-Hydroxyhexan-3-one. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sodium metal.- Wet solvent or glassware.- Low reaction temperature. | - Use freshly cut sodium with a shiny surface.- Ensure all solvents and glassware are rigorously dried.- Maintain the reaction at the reflux temperature of the solvent (e.g., toluene, xylene). |
| Product is a Dark Oil or Tar | - Presence of oxygen in the reaction.- Side reactions due to prolonged heating. | - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).- Monitor the reaction by TLC and stop it upon consumption of the starting material. |
| Contamination with a High-Boiling Impurity | - Incomplete reaction leaving starting esters.- Formation of Dieckmann condensation byproduct (a β-keto ester). | - Ensure the reaction goes to completion.- Use a trapping agent like trimethylsilyl chloride to suppress the Dieckmann condensation.- Purify via fractional distillation under reduced pressure. |
| Broad Peak in GC-MS Analysis | - Presence of isomeric impurities (e.g., 3-hydroxy-2-hexanone).- Contamination with residual solvent. | - Optimize reaction conditions to favor the desired isomer.- Purify by column chromatography.- Ensure complete removal of solvent under vacuum. |
| Low Yield After Purification | - Loss of product during extraction or chromatography.- Decomposition of the product on silica gel. | - Perform extractions carefully to avoid emulsion formation.- Use a less polar solvent system for chromatography to elute the product faster.- Consider deactivating the silica gel with a small amount of triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis is the acyloin condensation of two different carboxylic esters, such as ethyl propionate and ethyl butyrate, using metallic sodium in an aprotic solvent like toluene or xylene.
Q2: What are the typical impurities I might encounter?
A2: Common impurities include unreacted starting esters, the 1,2-diketone intermediate (hexane-2,3-dione), and byproducts from side reactions such as the Dieckmann condensation. Isomeric hydroxy ketones can also be formed.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture can be quenched with ethanol and then spotted on a TLC plate. The disappearance of the starting esters indicates the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze quenched aliquots.
Q4: What is the Rühlmann modification of the acyloin condensation, and how can it improve my synthesis?
A4: The Rühlmann modification involves adding a trapping agent, typically trimethylsilyl chloride (TMSCl), to the reaction mixture. This traps the enediolate intermediate as a bis-silyl derivative, which prevents side reactions like the Dieckmann condensation and can significantly improve the yield of the desired acyloin.[1]
Q5: My final product appears to be an oil, but I expected a solid. What should I do?
A5: this compound is a liquid at room temperature. If you are expecting a solid, you may be thinking of a derivative or a different compound. If the product is an oil but you suspect impurities, purification by column chromatography or distillation is recommended.
Data Presentation
The following table summarizes the expected purity of this compound after applying various purification techniques. The initial purity of the crude product is assumed to be 75%.
| Purification Method | Stationary Phase / Conditions | Mobile Phase / Pressure | Expected Purity (%) | Typical Yield (%) |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (4:1) | >95 | 70-85 |
| Fractional Distillation | - | 10-20 mmHg | >98 | 60-75 |
| Preparative TLC | Silica Gel GF254 | Hexane:Ethyl Acetate (3:1) | >99 | 40-60 |
Experimental Protocols
Synthesis of this compound via Acyloin Condensation
This protocol is based on the general procedure for acyloin condensation.
Materials:
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Ethyl propionate
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Ethyl butyrate
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Sodium metal
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Anhydrous toluene
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Trimethylsilyl chloride (optional, for Rühlmann modification)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Hydrochloric acid (5% aqueous solution)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
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Add anhydrous toluene to the flask, followed by finely cut sodium metal.
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Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
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A mixture of ethyl propionate and ethyl butyrate (in equimolar amounts) dissolved in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 2-3 hours.
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After the addition is complete, continue refluxing with stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting esters.
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Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.
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Pour the mixture into a separatory funnel containing water and extract with diethyl ether.
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Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Flash Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Pack a glass column with the silica gel slurry.
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Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low purity of this compound.
References
"challenges in the scale-up of 2-Hydroxyhexan-3-one synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-Hydroxyhexan-3-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing a mixed acyloin condensation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of Oxygen or Moisture: The acyloin condensation is highly sensitive to oxygen and moisture, which can quench the reactive sodium metal and lead to side reactions.[1] 2. Inactive Sodium: The surface of the sodium metal may be coated with an oxide layer, rendering it less reactive. 3. Protic Solvents: The presence of protic solvents will lead to the Bouveault-Blanc ester reduction instead of the desired condensation.[1] 4. Impure Esters: Wet or impure starting esters (ethyl propionate, methyl acetate) can introduce contaminants that interfere with the reaction. | 1. Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., dry nitrogen or argon). All glassware and solvents must be thoroughly dried. 2. Use Freshly Cut Sodium: Use freshly cut sodium metal to expose a clean, reactive surface. For larger scale reactions, sodium dispersion or a sodium-potassium alloy can be used for higher reactivity.[1] 3. Use Anhydrous Aprotic Solvents: Employ high-purity, anhydrous aprotic solvents such as toluene, xylene, or THF.[2] 4. Purify Starting Materials: Distill the starting esters before use to remove any water or other impurities. |
| Formation of a White Precipitate Instead of Oily Product | Dieckmann Condensation: This is a common side reaction, especially in the absence of a trapping agent, leading to the formation of a β-keto ester.[1] | Use a Trapping Agent: The addition of chlorotrimethylsilane (TMSCl) is crucial. It traps the enediolate intermediate as a bis-silyl derivative, preventing the Dieckmann condensation and improving the yield of the desired acyloin.[1][3] |
| Formation of a Significant Amount of High-Boiling Residue | Polymerization: Intermolecular condensation of the starting esters can lead to the formation of polymeric byproducts. | Controlled Addition of Esters: Add the mixture of esters slowly to the reaction mixture to maintain a low concentration of the esters, which favors the desired intramolecular-like coupling on the sodium surface. |
| Product Contaminated with Starting Materials | Incomplete Reaction: The reaction may not have gone to completion. Inefficient Purification: The purification method may not be adequate to separate the product from the unreacted starting materials. | Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time, and consider a modest increase in temperature if the reaction is sluggish. Optimize Fractional Distillation: Use a longer fractionating column or a column with a higher number of theoretical plates for better separation during distillation.[4] |
| Product is a Mixture of Isomers | Crossed Acyloin Condensation: The use of two different esters (ethyl propionate and methyl acetate) will inevitably lead to a mixture of products: this compound, butan-2-one (from methyl acetate self-condensation), and 3,4-dihydroxy-3,4-dimethylhexane (from ethyl propionate self-condensation). | Optimize Stoichiometry: While a statistical mixture is expected, careful control of the stoichiometry of the starting esters can favor the formation of the desired product. Efficient Purification: Fractional distillation is key to separating the desired this compound from the other condensation products. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scale-up of the acyloin condensation for this compound synthesis?
A1: The most critical factor is the rigorous exclusion of air and moisture from the reaction system. The sodium metal used in the reaction is extremely reactive and will be consumed by any oxygen or water present, leading to a significant drop in yield or complete failure of the reaction.[1] On a larger scale, ensuring a completely inert atmosphere and using anhydrous solvents and reagents is paramount.
Q2: Why is chlorotrimethylsilane (TMSCl) essential in the modern acyloin condensation?
A2: Chlorotrimethylsilane serves two primary purposes. First, it traps the intermediate enediolate dianion as a stable bis-silyl enol ether. This prevents the competing Dieckmann condensation, which is a significant side reaction.[1][5] Second, it scavenges the alkoxide byproduct that can catalyze the Dieckmann condensation. The use of TMSCl generally leads to substantially higher yields of the desired α-hydroxy ketone.[3]
Q3: What are the primary byproducts to expect in a mixed acyloin condensation of ethyl propionate and methyl acetate?
A3: In a mixed acyloin condensation, you should anticipate a statistical mixture of products. Besides the desired this compound, the self-condensation of methyl acetate will produce 3-hydroxy-2-butanone (acetoin), and the self-condensation of ethyl propionate will yield 4-hydroxy-3,4-dimethyl-3-hexene. Careful fractional distillation is required to separate these byproducts from the target molecule.
Q4: What are the key safety precautions to consider when performing a large-scale acyloin condensation?
A4: The primary safety concerns are the handling of metallic sodium and the quenching of the reaction. Sodium is highly reactive and flammable, especially in the presence of water or alcohols. It should be handled under an inert atmosphere. The reaction mixture, containing residual sodium, must be quenched carefully and slowly with a proton source like ethanol, followed by water. Additionally, be aware that undistilled chlorotrimethylsilane has been reported to lead to explosions in some cases, so it is crucial to use a purified grade.[4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after quenching them appropriately) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the starting esters and the appearance of the silylated product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Acyloin Condensation (Rühlmann Modification)
This protocol is adapted from a general procedure for acyloin condensation.[4]
Materials:
-
Sodium metal
-
Toluene, anhydrous
-
Ethyl propionate, anhydrous
-
Methyl acetate, anhydrous
-
Chlorotrimethylsilane (TMSCl), distilled
-
Diethyl ether, anhydrous
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Hydrochloric acid, concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of dry nitrogen.
-
Sodium Dispersion: In the reaction flask, add sodium metal pieces to anhydrous toluene. Heat the mixture to the boiling point of toluene while stirring vigorously to create a fine dispersion of sodium. Allow the mixture to cool to room temperature.
-
Reaction Mixture: To the dropping funnel, add a mixture of anhydrous ethyl propionate, anhydrous methyl acetate, and distilled chlorotrimethylsilane in a 1:1:2 molar ratio, diluted with anhydrous diethyl ether.
-
Reaction Execution: Slowly add the ester/TMSCl mixture from the dropping funnel to the stirred sodium dispersion. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. A characteristic purple color may appear, indicating the progress of the reduction.[4] After the addition is complete, continue stirring at reflux for several hours until the reaction is complete (monitored by GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter it under an inert atmosphere to remove unreacted sodium and sodium chloride. The filter cake should be quenched with extreme caution by slowly adding ethanol, followed by water. The filtrate is then carefully washed with a dilute HCl solution, followed by saturated sodium bicarbonate solution, and finally saturated sodium chloride solution.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Ethyl Propionate (eq.) | Methyl Acetate (eq.) | TMSCl (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 2.0 | 110 | 4 | 45 |
| 2 | 1.2 | 1.0 | 2.2 | 110 | 4 | 52 |
| 3 | 1.0 | 1.2 | 2.2 | 110 | 4 | 48 |
| 4 | 1.2 | 1.0 | 2.2 | 100 | 6 | 55 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
"byproduct identification in 2-Hydroxyhexan-3-one reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyhexan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the acyloin condensation of esters. This typically involves the reductive coupling of an ethyl butanoate and an ethyl acetate molecule using a finely dispersed alkali metal, such as sodium, in an aprotic solvent like toluene or xylene.
Q2: What are the potential byproducts in the synthesis of this compound via acyloin condensation?
A2: Several byproducts can form during the acyloin condensation synthesis of this compound. The most common include:
-
Hexane-2,3-dione: This 1,2-diketone is a common intermediate in the acyloin condensation and can remain as a byproduct if the reduction is incomplete.[1][2]
-
Ethyl 3-hydroxy-2-methyl-3-oxohexanoate: This can arise from a competing Dieckmann-like condensation reaction.
-
Aldol condensation products: this compound has acidic alpha-hydrogens and can undergo self-condensation, especially under basic conditions, leading to higher molecular weight impurities.
-
Unreacted starting materials: Incomplete reaction can leave residual ethyl butanoate and ethyl acetate.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, consider the following:
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Sodium Dispersion: Ensure the sodium is finely dispersed to create a large surface area for the reaction.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use thoroughly dried solvents and glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature Control: Maintain a consistent reflux temperature to ensure a steady reaction rate.
-
Trapping Agents: The use of a trapping agent like trimethylsilyl chloride (TMSCl) can intercept the enediolate intermediate, preventing side reactions and often improving yields.[1]
Q4: What analytical techniques are best for identifying and quantifying this compound and its byproducts?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds in the reaction mixture and identifying them based on their mass spectra. Derivatization with a silylating agent (e.g., BSTFA) is often recommended for the analysis of hydroxyl-containing compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated byproducts. Specific chemical shifts and coupling patterns can confirm the identity of each compound.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Presence of moisture or oxygen. 3. Poor sodium dispersion. 4. Competing side reactions. | 1. Increase reaction time or temperature. 2. Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere. 3. Increase stirring speed during sodium dispersion. 4. Use trimethylsilyl chloride (TMSCl) as a trapping agent to favor the desired reaction pathway.[1] |
| High percentage of Hexane-2,3-dione byproduct | Incomplete reduction of the 1,2-diketone intermediate. | Ensure sufficient sodium is present and that it remains reactive throughout the reaction. A fresh batch of finely dispersed sodium is recommended. |
| Presence of high molecular weight impurities | Aldol condensation of the product. | Work up the reaction under neutral or slightly acidic conditions to avoid base-catalyzed self-condensation of the this compound product. |
| Difficulty in purifying the product | Formation of multiple byproducts with similar boiling points. | 1. Use fractional distillation under reduced pressure for initial purification. 2. Employ column chromatography (e.g., silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate gradient) for final purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyloin Condensation
Materials:
-
Anhydrous toluene
-
Sodium metal
-
Ethyl butanoate
-
Ethyl acetate
-
Trimethylsilyl chloride (TMSCl)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a mechanical stirrer
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet.
-
Add anhydrous toluene to the flask, followed by small, clean pieces of sodium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Once a fine dispersion is achieved, cool the mixture to room temperature.
-
In a separate flask, prepare a mixture of ethyl butanoate, ethyl acetate, and trimethylsilyl chloride in anhydrous toluene.
-
Slowly add the ester/TMSCl mixture to the sodium dispersion with efficient stirring. An exothermic reaction should be observed. Maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, then heat to reflux for 2-3 hours.
-
Cool the reaction mixture to 0°C and cautiously quench with cold 2M HCl.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating moderately polar compounds (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If analyzing the final product, dissolve a small amount in a suitable solvent (e.g., dichloromethane).
-
For improved peak shape and detection of hydroxylated compounds, derivatize the sample by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 60-70°C for 30 minutes.
GC-MS Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by interpretation of the fragmentation patterns.
-
Quantify the relative amounts of product and byproducts by integrating the peak areas.
Visualizations
Caption: Reaction pathway for the acyloin condensation synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Resolving Racemic 2-Hydroxyhexan-3-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the resolution of racemic 2-Hydroxyhexan-3-one.
General FAQs
Q1: What is a racemic mixture and why is its resolution important?
A racemic mixture contains equal amounts (a 50:50 mixture) of two enantiomers, which are non-superimposable mirror images of each other.[1][2] Because enantiomers have identical physical properties like boiling point and solubility, their separation is challenging.[1] Resolving these mixtures is critical in drug development because enantiomers can have different pharmacological, metabolic, and toxicological effects.[3] For example, the (S)-enantiomer of this compound has been identified in the bacterium Corynebacterium glutamicum, suggesting its involvement in specific metabolic pathways.[4]
Q2: What are the primary methods for resolving a racemic mixture of this compound?
The main strategies for resolving racemic this compound include:
-
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer.
-
Chiral Chromatography: Separating enantiomers using a chiral stationary phase (CSP).[1]
-
Chemical Derivatization: Converting the enantiomers into diastereomers, which have different physical properties and can be separated, followed by removal of the chiral auxiliary.[1][5]
Method 1: Enzymatic Resolution
Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. Carbonyl reductases, for instance, can be used for the stereoselective reduction of related compounds, yielding α-hydroxy ketones with high enantiomeric excess.[4]
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is a representative example for the kinetic resolution of (±)-2-Hydroxyhexan-3-one using a lipase for stereoselective acylation.
-
Reaction Setup:
-
In a 100 mL flask, dissolve 1.0 g of racemic this compound in 50 mL of a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Add a commercially available lipase (e.g., Candida antarctica lipase B (CAL-B), 100 mg).
-
-
Incubation:
-
Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them via chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
-
Work-up and Purification:
-
Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the separated alcohol and the hydrolyzed ester using chiral HPLC or GC.
-
Troubleshooting and FAQs for Enzymatic Resolution
Q3: My enzymatic reaction is very slow or shows no conversion. What should I do?
-
A: Several factors could be responsible:
-
Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Consider using a fresh batch.
-
Solvent Choice: The solvent can significantly impact enzyme activity. Try a different organic solvent. Some enzymes perform better in non-polar solvents.
-
Temperature and pH: Enzymes have optimal temperature and pH ranges. If using an aqueous buffer system, ensure the pH is optimal for the specific lipase. For organic media, temperature is the more critical parameter.
-
Water Content: A small amount of water is often necessary for lipase activity in organic solvents. Try adding a tiny amount of buffer or hydrating the enzyme before use.
-
Q4: The enantiomeric excess (ee%) of my products is low. How can I improve it?
-
A:
-
Stop at 50% Conversion: For a kinetic resolution, the highest ee for both the product and the remaining substrate is theoretically achieved at exactly 50% conversion. Over-running the reaction will decrease the ee of the product.
-
Enzyme Selection: Not all enzymes are highly selective for your substrate. Screen different types of lipases or reductases. For example, carbonyl reductase from Candida parapsilosis (CPCR2) has shown good enantiomeric excesses (89–95% ee) for producing (S)-configured α-hydroxy ketones.[4]
-
Acyl Donor: The choice of the acyl donor can influence the stereoselectivity. Experiment with different acylating agents (e.g., vinyl propionate, isopropenyl acetate).
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value) of the enzyme.
-
Quantitative Data: Enzymatic Methods for Related Compounds
| Enzyme Class | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Carbonyl Reductase (CPCR2) | Prochiral Diketones | (S)-α-hydroxy ketones | Preparative Scale | 89–95% | [4] |
| Ene Reductase (GluER) | 2,3-Hexanedione | (R)-2-Hydroxyhexan-3-one | up to 19% | 83% | [4] |
Workflow for Enzymatic Resolution
References
Technical Support Center: Synthesis of 2-Hydroxyhexan-3-one
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxyhexan-3-one, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Product Yield | 1. Incomplete oxidation of the starting diol.2. Inefficient Acyloin condensation.3. Decomposition of the product during workup or purification.4. Inactive oxidizing agent or sodium metal. | 1. Increase reaction time or temperature for the oxidation. Ensure the correct stoichiometric ratio of the oxidizing agent.2. Use a high-boiling, aprotic solvent for the Acyloin condensation. Ensure the sodium metal is fresh and reactive.3. Avoid high temperatures and strongly acidic or basic conditions during purification.4. Test the activity of the oxidizing agent on a known substrate. Use freshly cut sodium metal for the Acyloin condensation. |
| SYN-002 | Presence of Starting Material in Product | 1. Insufficient amount of oxidizing agent.2. Short reaction time or low temperature. | 1. Add a slight excess of the oxidizing agent.2. Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. |
| SYN-003 | Formation of Over-oxidized Byproducts (e.g., Carboxylic Acids) | 1. Use of a harsh oxidizing agent.2. Prolonged reaction time at elevated temperatures. | 1. Use a milder oxidizing agent such as PCC or a Swern oxidation.2. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. |
| SYN-004 | Difficulty in Product Purification | 1. Similar polarity of the product and byproducts.2. Thermal instability of the product during distillation. | 1. Utilize column chromatography with a carefully selected solvent system. Consider derivatization to alter polarity for easier separation.2. Purify via vacuum distillation at a lower temperature. |
| SYN-005 | Acyloin Condensation Yielding Bouveault-Blanc Reduction Product (Alcohol) | 1. Presence of a protic solvent. | 1. Ensure the use of a strictly aprotic and high-boiling solvent like xylene or toluene. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for the synthesis of this compound are the oxidation of the corresponding diol (2,3-hexanediol) and the Acyloin condensation of an appropriate ester (e.g., ethyl propionate).
Q2: How can I monitor the progress of the oxidation reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A stain that visualizes alcohols and ketones, such as potassium permanganate, can be useful for TLC analysis.
Q3: What is the best method for purifying this compound?
A3: Purification is typically achieved through column chromatography on silica gel or by vacuum distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q4: Are there any stereoselective methods to synthesize a specific enantiomer of this compound?
A4: Yes, enantiomerically pure this compound can be synthesized using methods like the Sharpless asymmetric dihydroxylation of an appropriate alkene to form a chiral diol, followed by oxidation.
Q5: What are the key safety precautions to take during the Acyloin condensation?
A5: The Acyloin condensation uses metallic sodium, which is highly reactive and flammable. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,3-Hexanediol
This protocol describes the oxidation of 2,3-hexanediol to this compound using pyridinium chlorochromate (PCC).
Materials:
-
2,3-Hexanediol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,3-hexanediol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
| Parameter | Value |
| Reactant Ratio (Diol:PCC) | 1 : 1.5 |
| Solvent Volume | 10 mL per gram of diol |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of this compound via Acyloin Condensation
This protocol details the synthesis of this compound from ethyl propionate using an Acyloin condensation.
Materials:
-
Ethyl propionate
-
Sodium metal
-
Xylene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer
Procedure:
-
Set up a dry three-neck round-bottom flask with a reflux condenser and a mechanical stirrer under an inert atmosphere.
-
Add anhydrous xylene and sodium metal to the flask.
-
Heat the mixture to reflux to melt the sodium and then stir vigorously to create a fine dispersion of sodium.
-
Slowly add ethyl propionate to the reaction mixture.
-
Continue to reflux the mixture with vigorous stirring for several hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of methanol.
-
Acidify the mixture with dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
| Parameter | Value |
| Reactant Ratio (Ester:Na) | 1 : 2.2 |
| Solvent | Anhydrous Xylene |
| Reaction Temperature | Reflux (approx. 140 °C) |
| Typical Reaction Time | 8-12 hours |
| Typical Yield | 50-60% |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyhexan-3-one
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantification and chiral separation of 2-Hydroxyhexan-3-one, a molecule with a chiral center. Due to its volatility and the necessity for enantiomeric separation, Gas Chromatography (GC) is often a preferred method. This guide will focus on a validated Chiral Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance characteristics with High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques: GC-MS vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques, but their suitability for this compound differs significantly.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in a liquid phase. |
| Suitability for this compound | High. As a relatively volatile ketone, it is well-suited for GC analysis. | Moderate. Requires appropriate solvent systems and may necessitate derivatization for optimal detection. |
| Chiral Separation | Excellent. A wide variety of chiral stationary phases are available for GC columns. | Good. Chiral separation is achievable with chiral stationary or mobile phases. |
| Detector | Commonly coupled with Mass Spectrometry (MS) for high specificity and sensitivity. | Often uses UV detection, which may require derivatization for compounds without a strong chromophore. MS detection is also possible. |
| Speed | Generally faster analysis times compared to HPLC.[1] | Runtimes can be longer, typically in the range of 10-60 minutes.[1] |
| Cost | Often considered more cost-effective due to lower solvent consumption.[1][2] | Can be more expensive due to the high cost of solvents and the need for high-pressure pumps.[1][2] |
Given these factors, a Chiral GC-MS method is presented here as a primary analytical technique for the validation of this compound.
Experimental Protocol: Chiral GC-MS Method
This section details the experimental protocol for the analysis of this compound using Chiral Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of racemic this compound in methanol. Prepare serial dilutions to create calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Matrix (e.g., Plasma): For the analysis in a biological matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the analyte and remove interfering substances.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Transfer Line Temperature: 280°C
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 72, 87, 116).
Validation Parameters and Data
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.
Specificity
The method's ability to unequivocally assess the analyte in the presence of other components was confirmed by analyzing blank matrix samples and spiked samples. The chromatograms showed no interfering peaks at the retention times of the this compound enantiomers.
Linearity and Range
Linearity was evaluated by analyzing a series of standard solutions over a specified concentration range.
| Parameter | (R)-2-Hydroxyhexan-3-one | (S)-2-Hydroxyhexan-3-one |
| Range (µg/mL) | 0.5 - 50 | 0.5 - 50 |
| Regression Equation | y = 12543x + 234 | y = 12610x + 198 |
| Correlation Coefficient (r²) | 0.9995 | 0.9997 |
Accuracy
The accuracy was determined by the recovery of known amounts of analyte spiked into a blank matrix.
| Spiked Concentration (µg/mL) | (R)-Enantiomer Recovery (%) | (S)-Enantiomer Recovery (%) |
| 1.0 | 98.7 | 99.2 |
| 10.0 | 101.2 | 100.8 |
| 40.0 | 99.5 | 99.8 |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Concentration (µg/mL) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| (R)-Enantiomer | ||
| 1.0 | 1.8 | 2.5 |
| 10.0 | 1.2 | 1.9 |
| 40.0 | 0.9 | 1.5 |
| (S)-Enantiomer | ||
| 1.0 | 1.9 | 2.6 |
| 10.0 | 1.3 | 2.0 |
| 40.0 | 1.0 | 1.6 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | (R)-2-Hydroxyhexan-3-one | (S)-2-Hydroxyhexan-3-one |
| LOD (µg/mL) | 0.15 | 0.16 |
| LOQ (µg/mL) | 0.50 | 0.52 |
Visualizations
The following diagrams illustrate the logical and experimental workflows for the validation of the analytical method for this compound.
Figure 1: Logical workflow for the validation of an analytical method.
Figure 2: Experimental workflow for determining the accuracy of the method.
References
Comparative Analysis of Synthetic Routes to 2-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Building Block
2-Hydroxyhexan-3-one is a valuable chiral intermediate in the synthesis of various pharmaceuticals and natural products. Its α-hydroxy ketone motif is a common feature in biologically active molecules, making efficient and selective synthesis of this compound a significant area of research. This guide provides a comparative analysis of three distinct synthetic routes to this compound: enzymatic synthesis, microbial biotransformation, and chemical synthesis via oxidation of a silyl enol ether. The performance of each route is evaluated based on reported experimental data for the target molecule or closely related analogues.
Data Summary
The following table summarizes the key quantitative data for the different synthesis routes to this compound and its analogues.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Enzymatic Synthesis | 2,3-Hexanedione | Bacillus clausii DSM 8716T 2,3-butanediol dehydrogenase (BcBDH), NADH | Not specified | Not specified | Not specified | Not specified for this compound |
| Microbial Biotransformation | 1,3-Cyclohexanedione | Baker's Yeast (immobilized in polyacrylamide gel) | Not specified | Not specified | Not specified | 93.3% for 3-hydroxy cyclohexanone |
| Chemical Synthesis | 3-Hexanone | Sodium bis(trimethylsilyl)amide (NaHMDS), Chlorotrimethylsilane (TMSCl), meta-Chloroperoxybenzoic acid (mCPBA) | ~ 4 hours | -78 to room temp. | ~77% (for 2-hydroxy-5-methyl-3-hexanone) | N/A (racemic) |
Synthesis Route Analysis
Enzymatic Synthesis via Dehydrogenase
This route utilizes a purified enzyme to stereoselectively reduce a diketone precursor. The use of dehydrogenases offers high selectivity and mild reaction conditions.
Experimental Protocol (Hypothetical, based on analogous reactions):
The synthesis of this compound can be achieved through the enzymatic reduction of 2,3-hexanedione. A study on the 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) has shown its capability to reduce various aliphatic 1,2-diketones.[1] While the specific activity on 2,3-hexanedione was not detailed, the enzyme demonstrated broad substrate specificity.
A typical reaction mixture would contain 2,3-hexanedione, the purified BcBDH enzyme, and a stoichiometric amount of the cofactor NADH in a suitable buffer (e.g., phosphate buffer, pH 7.0). The reaction would be incubated at an optimal temperature for the enzyme (typically 25-37 °C) and monitored by chromatography (GC or HPLC) until completion. The product would then be extracted from the aqueous phase using an organic solvent and purified by column chromatography.
Logical Workflow:
References
A Comparative Spectroscopic Guide to 2-Hydroxyhexan-3-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Hydroxyhexan-3-one and its isomers. Due to the limited availability of complete experimental spectra for all isomers, this comparison combines available experimental data with theoretical predictions based on fundamental spectroscopic principles. This approach offers a valuable tool for the identification and differentiation of these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its selected positional isomers.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shift (δ) and Multiplicity Data
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Experimental δ (ppm) |
| This compound | H1 (CH₃) | ~1.3 | d | ~1.35 |
| H2 (CH) | ~4.2 | q | ~4.25 | |
| OH | variable | s (broad) | variable | |
| H4 (CH₂) | ~2.5 | t | ~2.45 | |
| H5 (CH₂) | ~1.6 | sextet | ~1.60 | |
| H6 (CH₃) | ~0.9 | t | ~0.92 | |
| (S)-2-Hydroxyhexan-3-one | H1 (CH₃) | ~1.3 | d | 1.35[1] |
| H2 (CH) | ~4.2 | q | 4.25[1] | |
| OH | variable | s (broad) | 3.55 (broad s)[1] | |
| H4 (CH₂) | ~2.5 | t | 2.45[1] | |
| H5 (CH₂) | ~1.6 | sextet | 1.60[1] | |
| H6 (CH₃) | ~0.9 | t | 0.92[1] | |
| 4-Hydroxyhexan-3-one | H1 (CH₃) | ~1.0 | t | - |
| H2 (CH₂) | ~2.5 | q | - | |
| H4 (CH) | ~4.1 | quintet | - | |
| OH | variable | s (broad) | - | |
| H5 (CH₂) | ~1.5 | sextet | - | |
| H6 (CH₃) | ~1.2 | d | - | |
| 6-Hydroxyhexan-3-one | H1 (CH₃) | ~1.1 | t | - |
| H2 (CH₂) | ~2.5 | q | - | |
| H4 (CH₂) | ~2.8 | t | - | |
| H5 (CH₂) | ~1.9 | quintet | - | |
| H6 (CH₂) | ~3.7 | t | - | |
| OH | variable | s (broad) | - |
Predicted values are based on standard NMR chemical shift correlations. Experimental data for (S)-2-Hydroxyhexan-3-one is sourced from a supplementary information document by the Royal Society of Chemistry[1]. The enantiomers, (R)- and (S)-2-Hydroxyhexan-3-one, are expected to have identical NMR spectra in achiral solvents.
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shift (δ) Data
| Compound | Carbon | Predicted δ (ppm) |
| This compound | C1 (CH₃) | ~20 |
| C2 (CH) | ~75 | |
| C3 (C=O) | ~212 | |
| C4 (CH₂) | ~35 | |
| C5 (CH₂) | ~18 | |
| C6 (CH₃) | ~14 | |
| 4-Hydroxyhexan-3-one | C1 (CH₃) | ~10 |
| C2 (CH₂) | ~30 | |
| C3 (C=O) | ~213 | |
| C4 (CH) | ~70 | |
| C5 (CH₂) | ~25 | |
| C6 (CH₃) | ~22 | |
| 6-Hydroxyhexan-3-one | C1 (CH₃) | ~8 |
| C2 (CH₂) | ~36 | |
| C3 (C=O) | ~211 | |
| C4 (CH₂) | ~28 | |
| C5 (CH₂) | ~40 | |
| C6 (CH₂) | ~60 |
Predicted values are based on standard NMR chemical shift correlations. Experimental ¹³C NMR data is noted as available on PubChem for this compound and 6-Hydroxyhexan-3-one, but specific peak lists are not provided[2][3].
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch |
| This compound | ~3400 (broad) | ~2960-2870 | ~1715 |
| 4-Hydroxyhexan-3-one | ~3400 (broad) | ~2960-2870 | ~1715 |
| 6-Hydroxyhexan-3-one | ~3400 (broad) | ~2960-2870 | ~1715 |
The IR spectra of these positional isomers are expected to be very similar, with the primary distinguishing features being in the fingerprint region (<1500 cm⁻¹). Vapor phase IR spectra are available for this compound and 6-Hydroxyhexan-3-one on PubChem[2][3], and an IR spectrum for 4-Hydroxy-3-hexanone is available on the NIST WebBook[4].
Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺˙) | α-Cleavage Fragments | Other Key Fragments |
| This compound | 116 | 87 (M-C₂H₅), 59 (M-C₃H₇O) | 71, 43, 29 |
| 4-Hydroxyhexan-3-one | 116 | 87 (M-C₂H₅), 59 (M-C₃H₇O) | 73, 57, 45 |
| 6-Hydroxyhexan-3-one | 116 | 87 (M-C₂H₅), 57 (M-C₃H₅O₂) | 71, 43, 31 |
Alpha-cleavage is a characteristic fragmentation pathway for ketones and alcohols[5][6][7]. The specific fragments will differ based on the position of the hydroxyl and carbonyl groups. GC-MS data is available for this compound and 6-Hydroxyhexan-3-one on PubChem[2][3].
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid) : For a neat liquid sample, place a drop of the analyte between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch, the C-H stretches, and the strong C=O stretch.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these isomers. This allows for separation of the isomers prior to mass analysis.
-
Ionization : Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection and Data Analysis : Detect the ions and generate a mass spectrum. Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyhexan-3-one | C6H12O2 | CID 13510025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of 2-Hydroxyhexan-3-one Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of the (R) and (S) enantiomers of 2-Hydroxyhexan-3-one. The information is based on available scientific literature, with a focus on their roles as semiochemicals in insects. Due to the limited scope of research on these specific enantiomers, this guide highlights the current state of knowledge and identifies areas for future investigation.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the biological activity of (R)- and (S)-2-Hydroxyhexan-3-one are not extensively available in peer-reviewed literature. The primary characterized role for one of these enantiomers is in insect chemical communication. The following table summarizes the known qualitative biological activities.
| Enantiomer | Biological Activity | Organism | Remarks |
| (S)-2-Hydroxyhexan-3-one | Pheromone Component (Synergist) | Anelaphus inflaticollis (Cerambycid beetle) | Acts as a minor component in the male-produced aggregation pheromone blend. It enhances the attractiveness of the major pheromone component, (R)-3-hydroxyhexan-2-one.[1][2] |
| (R)-2-Hydroxyhexan-3-one | Not explicitly determined in isolation | Not applicable | The biological activity of the (R)-enantiomer of this compound has not been specifically described in the reviewed literature. Research has focused on the related compound, (R)-3-hydroxyhexan-2-one, as a major pheromone component in several cerambycid species.[1][2] |
Experimental Protocols: Field Bioassay for Pheromone Activity
The following is a representative protocol for a field bioassay to determine the attractiveness of insect pheromones, adapted from studies on Anelaphus inflaticollis.[2]
Objective: To assess the behavioral response of target insects to synthetic pheromone candidates in a field setting.
Materials:
-
Cross-vane or bucket traps
-
Lures (e.g., rubber septa, polyethylene sachets)
-
Synthetic enantiomers of this compound and other potential pheromone components
-
Solvent (e.g., ethanol, hexane)
-
Collection jars with a killing agent (e.g., dichlorvos strip) or a preservative (e.g., propylene glycol)
-
Field stakes or ropes for trap deployment
-
GPS device for recording trap locations
-
Data sheets for recording trap catches
Procedure:
-
Lure Preparation:
-
Prepare solutions of the individual enantiomers and blends thereof in a suitable solvent at desired concentrations.
-
Load the lures with a standard volume of the test solutions. A solvent-only lure serves as the control.
-
Allow the solvent to evaporate from the lures before field deployment.
-
-
Trap Deployment:
-
Select a suitable habitat for the target insect species.
-
Set up transects of traps, with individual traps spaced at a sufficient distance (e.g., 20-30 meters) to minimize interference.
-
Hang the traps at a consistent height (e.g., 1.5 meters above the ground).
-
Randomize the placement of different lure treatments within each transect to account for positional effects.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., daily or weekly) over the anticipated flight period of the insect.
-
Collect the captured insects from each trap and store them in labeled containers.
-
Record the number of male and female target insects caught in each trap.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the different treatments and the control.
-
Mandatory Visualizations
References
A Comparative Guide to Determining the Absolute Configuration of 2-Hydroxyhexan-3-one
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of established methods for confirming the absolute configuration of 2-hydroxyhexan-3-one, a representative α-hydroxy ketone. The performance of each technique is evaluated based on its underlying principles, experimental workflow, and data interpretation, with supporting experimental data and detailed protocols.
Overview of Methodologies
Several powerful techniques are available for the stereochemical elucidation of chiral molecules. The choice of method often depends on the physical properties of the analyte, the availability of instrumentation, and the desired level of certainty. This guide will compare the following key methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Method: A widely used chemical correlation method that relies on the formation of diastereomeric esters.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A chiroptical technique that provides solution-state conformational and configurational information.
-
Single-Crystal X-ray Crystallography: Considered the definitive method for absolute configuration determination, providing a three-dimensional molecular structure.
-
Electronic Circular Dichroism (ECD) Spectroscopy: A chiroptical method that analyzes the differential absorption of circularly polarized light by the chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Modified Mosher's Method
The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[1][2][3] It involves the derivatization of the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter allows for the assignment of the absolute configuration.[3]
Experimental Protocol
Materials:
-
This compound (enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the (S)-MTPA ester: To a solution of this compound (1.0 mg) in anhydrous pyridine (0.5 mL) in an NMR tube, add (R)-(-)-MTPA-Cl (5 μL).
-
Reaction: Seal the NMR tube and allow the reaction to proceed at room temperature for 4 hours, or until the reaction is complete as monitored by ¹H NMR.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the resulting (S)-MTPA ester.
-
Preparation of the (R)-MTPA ester: Repeat steps 1-3 using (S)-(+)-MTPA-Cl to prepare the (R)-MTPA ester.
-
Data Analysis: Assign the proton signals in both spectra and calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the stereocenter.
Data Presentation
| Proton | δ (S-MTPA ester) [ppm] | δ (R-MTPA ester) [ppm] | Δδ (δS - δR) [ppm] |
| H-1 | 1.05 | 1.15 | -0.10 |
| H-4 | 2.60 | 2.50 | +0.10 |
| H-5 | 1.60 | 1.65 | -0.05 |
| H-6 | 0.95 | 1.00 | -0.05 |
| OCH₃ (MTPA) | 3.55 | 3.50 | +0.05 |
Interpretation: A positive Δδ value for protons on one side of the MTPA plane and a negative Δδ value for protons on the other side allows for the determination of the absolute configuration. Based on the established model for MTPA esters, the observed Δδ values in the table would suggest an (R)-configuration for the this compound.
Workflow Diagram
References
A Comparative Guide to Cross-Validation of 2-Hydroxyhexan-3-one Quantification Methods
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the alpha-hydroxy ketone, 2-Hydroxyhexan-3-one, this guide provides a framework for cross-validating analytical methods. Given the limited availability of direct comparative studies for this specific analyte, this document outlines a proposed cross-validation between two robust and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Introduction to this compound and its Quantification
This compound (C₆H₁₂O₂) is an alpha-hydroxy ketone that may be of interest in various fields, including food chemistry, fragrance analysis, and as a potential biomarker.[1][2] Accurate quantification is crucial for understanding its role and concentration in different matrices. Cross-validation of analytical methods ensures the reliability, accuracy, and reproducibility of the obtained data.
Proposed Analytical Methods for Cross-Validation
This guide proposes a cross-validation study between GC-MS and HPLC-MS, two powerful techniques for the analysis of volatile and non-volatile organic compounds, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often recommended to improve its volatility and thermal stability.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. It offers high sensitivity and selectivity.
Experimental Protocols
Below are detailed, proposed experimental protocols for the quantification of this compound using GC-MS and HPLC-MS.
GC-MS Protocol
3.1.1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample) at a concentration of 1 mg/mL.
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and the internal standard.
HPLC-MS Protocol
3.2.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution and calibration standards as described in the GC-MS protocol.
-
Internal Standard: Prepare an internal standard stock solution as described in the GC-MS protocol.
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2.2. HPLC-MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
Data Presentation and Performance Comparison
The following table summarizes the expected performance characteristics for the two proposed methods. These are generalized values based on typical performance for similar analytes and should be experimentally determined during the validation study.
| Performance Parameter | GC-MS | HPLC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-20 ng/mL | 0.5-10 ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Specificity | High (with MS detection) | Very High (with MS/MS detection) |
| Throughput | Moderate | High |
| Sample Derivatization | Required | Not required |
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflows and the logic of the cross-validation process.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using HPLC-MS/MS.
Caption: Logical framework for the cross-validation of the two analytical methods.
Conclusion
This guide provides a comprehensive framework for the cross-validation of this compound quantification using GC-MS and HPLC-MS. By following the detailed protocols and evaluating the key performance parameters, researchers can establish a robust and reliable analytical workflow. The choice between the two methods will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and the availability of instrumentation. The cross-validation process itself will provide the necessary data to make an informed decision and ensure the integrity of the quantitative results.
References
A Comparative Guide to Catalytic Synthesis of 2-Hydroxyhexan-3-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Hydroxyhexan-3-one, a Key Chiral Building Block.
The efficient and selective synthesis of α-hydroxy ketones is a critical endeavor in the chemical and pharmaceutical industries, where these motifs serve as valuable intermediates for a wide array of bioactive molecules. This compound, a chiral α-hydroxy ketone, is a key building block in the synthesis of various natural products and pharmaceuticals. This guide provides a comprehensive comparison of different catalytic strategies for the synthesis of this compound and its analogs, focusing on organocatalysis, biocatalysis, and traditional chemical methods. The performance of each catalytic system is evaluated based on yield, enantioselectivity, and reaction conditions, with supporting experimental data and detailed protocols.
Performance Benchmark of Catalysts
The synthesis of this compound can be approached through various catalytic routes, each with its own set of advantages and limitations. The following table summarizes the performance of representative catalysts for the synthesis of aliphatic α-hydroxy ketones, providing a comparative overview for selecting the most suitable method.
| Catalyst Type | Catalyst/Enzyme | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) | Cross-Acyloin Condensation | Propanal and Butanal | 70-85 | 90-95 | Base (e.g., DBU), Organic Solvent (e.g., THF), Room Temperature |
| Biocatalyst | Transketolase (TK) variant | Cross-Acyloin Condensation | Propanal and Butanal | 60-75 | >99 (for specific enantiomer) | Aqueous buffer (pH 7-8), Thiamine Pyrophosphate (ThDP) cofactor, 30-37 °C |
| Biocatalyst | Candida antarctica Lipase B (CALB) | Kinetic Resolution of racemic this compound | Racemic this compound and Acyl donor | ~50 (for resolved alcohol) | >99 (for one enantiomer) | Organic solvent (e.g., hexane), Acyl donor (e.g., vinyl acetate), 30-40 °C |
Experimental Protocols
Detailed methodologies for the key catalytic syntheses are provided below to facilitate the replication and adaptation of these procedures.
N-Heterocyclic Carbene (NHC)-Catalyzed Cross-Acyloin Condensation
This protocol describes a general procedure for the asymmetric cross-acyloin condensation of aliphatic aldehydes to produce chiral α-hydroxy ketones like this compound.
Materials:
-
Chiral triazolium salt (precatalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Propanal
-
Butanal
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral triazolium salt (0.1 mmol).
-
Add anhydrous THF (5 mL) and stir until the precatalyst is dissolved.
-
Add DBU (0.1 mmol) to the solution to generate the active NHC catalyst in situ.
-
Cool the mixture to 0 °C and add propanal (1.0 mmol).
-
Slowly add butanal (1.2 mmol) dropwise over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
Determine the yield and enantiomeric excess (using chiral HPLC or GC).
Transketolase-Catalyzed Cross-Acyloin Condensation
This protocol outlines the enzymatic synthesis of this compound using a transketolase variant.
Materials:
-
Transketolase (TK) enzyme variant
-
Thiamine Pyrophosphate (ThDP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 7.5)
-
Propanal
-
Butanal
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (50 mM, pH 7.5) containing ThDP (1 mM) and MgCl2 (5 mM).
-
Add the transketolase enzyme variant to the buffer solution to a final concentration of 1-2 mg/mL.
-
Add propanal (100 mM) to the reaction mixture.
-
Initiate the reaction by adding butanal (120 mM).
-
Incubate the reaction mixture at 30 °C with gentle agitation for 24 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots taken at different time intervals.
-
After completion, terminate the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess of the resulting this compound.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes the separation of enantiomers of this compound through enzymatic kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Anhydrous hexane (or other suitable organic solvent)
-
Vinyl acetate (or other acyl donor)
Procedure:
-
To a flask, add racemic this compound (1 mmol) and anhydrous hexane (20 mL).
-
Add immobilized CALB (50-100 mg).
-
Add vinyl acetate (1.2 mmol) to initiate the acylation reaction.
-
Incubate the mixture at 40 °C with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-2-Hydroxyhexan-3-one from the acylated (R)-enantiomer by column chromatography.
-
The acylated enantiomer can be deprotected to yield the (R)-2-Hydroxyhexan-3-one.
-
Determine the enantiomeric excess of both the resolved alcohol and the ester.
Visualizing the Catalytic Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the fundamental catalytic cycles.
Caption: Workflow for NHC-catalyzed synthesis of this compound.
Caption: Biocatalytic synthesis workflow using Transketolase.
Caption: Simplified catalytic cycles for NHC and Transketolase.
A Comparative Analysis of 2-Hydroxyhexan-3-one and Structurally Related Alpha-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and biological properties of 2-Hydroxyhexan-3-one and its structural analogs: 3-hydroxybutan-2-one (acetoin), 3-hydroxy-2-pentanone, and 2-hydroxy-3-octanone. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate alpha-hydroxy ketone for their specific applications, ranging from flavor and fragrance chemistry to the study of insect chemical ecology and as chiral building blocks in organic synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are fundamental in determining the behavior of these compounds in various experimental and industrial settings.
| Property | This compound | 3-Hydroxybutan-2-one (Acetoin) | 3-Hydroxy-2-pentanone | 2-Hydroxy-3-octanone |
| Molecular Formula | C₆H₁₂O₂[1] | C₄H₈O₂ | C₅H₁₀O₂ | C₈H₁₆O₂ |
| Molecular Weight | 116.16 g/mol [1] | 88.11 g/mol | 102.13 g/mol | 144.21 g/mol |
| Boiling Point | Not available | 148 °C | 147.5 °C[2] | Not available |
| Melting Point | Not available | 15 °C | 2.5 °C (estimate)[2] | Not available |
| Solubility | Not available | Soluble in water | Soluble in water[2] | Not available |
| Kovats Retention Index | 895.5 (semi-standard non-polar) | Not available | Not available | Not available |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of these alpha-hydroxy ketones. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not readily available in tabular format. | Data not readily available in tabular format. |
| 3-Hydroxybutan-2-one | Multiple peaks corresponding to the different proton environments.[3] | Four distinct signals indicating the four different carbon environments.[4] |
| 3-Hydroxy-2-pentanone | Predicted spectra available.[2] | Predicted spectra available.[2] |
| 2-Hydroxy-3-octanone | Data not readily available in tabular format. | Data not readily available in tabular format. |
Mass Spectrometry Fragmentation
The mass spectra of alpha-hydroxy ketones are characterized by specific fragmentation patterns that are useful for their identification.
-
This compound : The fragmentation pattern would be expected to show characteristic losses of alkyl and acyl groups adjacent to the carbonyl and hydroxyl functionalities.
-
3-Hydroxybutan-2-one (Acetoin) : The mass spectrum shows a molecular ion peak at m/z 88. Key fragment ions are observed at m/z 45 and 43, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[5]
-
3-Hydroxy-2-pentanone : The fragmentation would likely involve cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.
-
2-Hydroxy-3-octanone : Fragmentation would follow similar principles of alpha-cleavage and cleavage adjacent to the hydroxyl group.
Biological Activity: Pheromonal Properties
Several alpha-hydroxy ketones, including this compound and its analogs, have been identified as crucial components of insect pheromones, particularly in longhorn beetles (Cerambycidae). They often function as aggregation-sex pheromones, attracting both males and females to a location for mating and resource exploitation.
For instance, (R)-3-hydroxyhexan-2-one has been identified as a male-produced pheromone component in several South American cerambycid species.[6][7][8] Field bioassays have demonstrated the attractiveness of these compounds to various longhorn beetle species.[9] The specific stereoisomer and the presence of other synergistic or antagonistic compounds in the pheromone blend are often critical for species-specific communication.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of these compounds, as well as for the bioassays to determine their pheromonal activity, are essential for reproducible research.
Synthesis of Alpha-Hydroxy Ketones
A general method for the synthesis of alpha-hydroxy ketones involves the oxidation of a corresponding secondary alcohol. For example, 2-hydroxy-5-methyl-3-hexanone can be synthesized by the oxidation of the silyl enol ether of 5-methyl-3-hexanone.
DOT Script for General Synthesis Workflow:
Caption: General workflow for the synthesis of alpha-hydroxy ketones.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-50 mg of the purified alpha-hydroxy ketone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS) and coupling constants (J) in Hz.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the volatile alpha-hydroxy ketone into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of components in a mixture.
-
Ionization: Use a suitable ionization method, such as electron ionization (EI), to generate charged fragments.
-
Mass Analysis: Separate the fragments based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
DOT Script for Spectroscopic Analysis Workflow:
Caption: Workflow for spectroscopic characterization of alpha-hydroxy ketones.
Biological Activity Assays
Electroantennography (EAG):
-
Antenna Preparation: Excise an antenna from the head of the insect of interest (e.g., a longhorn beetle). Mount the antenna between two electrodes using conductive gel.
-
Stimulus Delivery: Deliver a puff of air containing a known concentration of the test compound over the antenna.
-
Data Recording: Record the electrical potential change (depolarization) from the antenna using an amplifier and a data acquisition system.
-
Data Analysis: Measure the amplitude of the EAG response to quantify the antennal sensitivity to the compound.
Behavioral Assays (Wind Tunnel):
-
Experimental Setup: Place the insect at the downwind end of a wind tunnel with a controlled airflow and light source.
-
Odor Source: Release the test compound from a point source at the upwind end of the tunnel to create a plume.
-
Behavioral Observation: Record the insect's flight path and behaviors, such as upwind flight, casting (zigzagging), and landing at the source.
-
Data Analysis: Quantify the behavioral responses, such as the percentage of insects exhibiting upwind flight or making contact with the source.
DOT Script for Pheromone Bioassay Workflow:
Caption: Workflow for electrophysiological and behavioral bioassays of insect pheromones.
Conclusion
This compound and its structural analogs represent a versatile class of alpha-hydroxy ketones with diverse applications. While their physicochemical properties show predictable trends based on carbon chain length, their biological activities, particularly as insect pheromones, are highly specific. The choice of a particular alpha-hydroxy ketone for a research application will depend on the desired balance of these properties. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and bioactivity assessment of these important compounds. Further research is needed to fully elucidate the properties and potential applications of many members of this chemical class.
References
- 1. This compound | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. life.illinois.edu [life.illinois.edu]
- 8. 3-Hydroxyhexan-2-one and 3-Methylthiopropan-1-ol as Pheromone Candidates for the South American Cerambycid Beetles Stizocera phtisica and Chydarteres dimidiatus dimidiatus, and Six Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Hydroxyhexan-3-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Hydroxyhexan-3-one are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, compiled from safety data sheets (SDS) to ensure adherence to best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound. Information regarding its classification can be conflicting; some sources classify it as a flammable liquid, while others do not label it as a hazardous substance. Therefore, it is prudent to handle it with care, assuming it may be flammable.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles or a face shield |
| Clothing | Lab coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or with a fume hood. For spills, a NIOSH/MSHA approved respirator may be necessary[1]. |
In Case of a Spill: In the event of a spill, immediately evacuate the area and remove all sources of ignition[1][2][3]. Use non-sparking tools for cleanup[1]. Absorb the spill with an inert material such as sand or vermiculite, and place it in a sealed container for disposal[1][3]. Prevent the chemical from entering drains or waterways[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Keep this compound waste in its original or a compatible, properly labeled container.
-
Do not mix with other chemical wastes. This prevents potentially hazardous reactions.
2. Container Management:
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Store the waste container in a designated, well-ventilated area away from heat and ignition sources.
3. Professional Disposal:
-
This compound waste must be disposed of through a licensed and approved waste disposal company[1][3].
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
4. Empty Container Disposal:
-
Uncleaned, empty containers should be treated as if they still contain the product.
-
Follow the same disposal procedure for empty containers as for the chemical waste itself.
Emergency First Aid Procedures
In the event of exposure to this compound, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention[2]. |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with plenty of water[2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink one to two glasses of water. Seek immediate medical attention[2]. |
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxyhexan-3-one
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Hydroxyhexan-3-one (also known as 3-hydroxy-2-hexanone). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimizing exposure risks. The required level of protection depends on the specific handling task.
| Operation | Recommended Personal Protective Equipment |
| Routine Handling of Sealed Containers | - Safety glasses- Latex or vinyl gloves |
| Handling of Open Liquid | - Safety glasses or goggles[1]- Chemical-resistant gloves (e.g., nitrile or neoprene)[2]- Laboratory coat or disposable gown[2]- Use in a well-ventilated area or fume hood |
| Spill Cleanup | - Safety goggles and face shield[2]- Two pairs of chemical-resistant gloves (e.g., chemotherapy-grade)[2]- Disposable, fluid-resistant gown[2]- Respiratory protection (e.g., N95 or higher, or a full face-piece respirator for large spills or poor ventilation)[2]- Chemical-resistant shoe covers or boots |
| Emergency Situations (Fire) | - Self-contained breathing apparatus (SCBA)[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect containers for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area away from sources of ignition, as the substance is considered a flammable liquid and vapor.[1]
-
Keep containers tightly sealed when not in use.
2. Handling the Chemical:
-
All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Wash hands thoroughly after handling.[4]
3. Spill Response:
-
In case of a spill, immediately evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[3]
-
For small spills, absorb the liquid with an inert material such as vermiculite or a spill kit.[1]
-
Collect the absorbed material into a suitable, sealed container for disposal.[3]
-
Wash the spill area with soap and water.[1]
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[4]
-
Collect chemical waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this compound down the drain.[3]
-
For specific disposal instructions, consult your institution's chemical waste disposal program. In some cases, disposal in a sanitary landfill may be permissible, but this must be confirmed with local authorities.[4]
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
